3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2S/c8-3-2-12-6-4(9)1-11-7(10)5(3)6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNILLPRKSZWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CS2)Br)C(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265049 | |
| Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-91-7 | |
| Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799293-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a multi-step sequence starting from the construction of the core thieno[3,2-c]pyridine scaffold, followed by sequential halogenation and amination reactions. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound can be strategically approached through a five-step sequence. The pathway commences with the construction of the thieno[3,2-c]pyridin-4(5H)-one core, which then undergoes chlorination to activate the 4-position for nucleophilic substitution. Subsequent amination introduces the essential 4-amino group. The final steps involve the regioselective introduction of the bromine and iodine atoms at the 3 and 7 positions, respectively. The order of the halogenation steps can be crucial for achieving the desired regioselectivity.
An In-depth Technical Guide on 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine is a halogenated heterocyclic compound belonging to the thieno[3,2-c]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in the development of novel therapeutics. The presence of bromine and iodine atoms on the thieno[3,2-c]pyridine core is expected to modulate the compound's physicochemical properties and biological activity, making it a candidate for investigation in drug discovery programs, particularly in oncology and immunology. This technical guide provides a summary of the available physicochemical data, a proposed synthetic route, and an overview of the potential biological significance of this class of compounds.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information from commercial suppliers. It is important to note that properties such as melting point, boiling point, and pKa have not been reported and would require experimental determination.
| Property | Value | Source |
| CAS Number | 799293-91-7 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄BrIN₂S | --INVALID-LINK-- |
| Molecular Weight | 354.99 g/mol | --INVALID-LINK-- |
| Exact Mass | 353.8320 u | --INVALID-LINK-- |
| Polar Surface Area (PSA) | 67.88 Ų | --INVALID-LINK-- |
| LogP | 3.18 | --INVALID-LINK-- |
| Water Solubility | Soluble | --INVALID-LINK-- |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, based on the synthesis of similar thieno[3,2-c]pyridine derivatives described in patent literature (WO2007066127A2), a plausible synthetic workflow can be proposed. This proposed method should be considered a starting point for experimental work and would require optimization.
Proposed Synthetic Workflow:
The synthesis could potentially proceed through a multi-step sequence starting from a suitable thieno[3,2-c]pyridine precursor. A key step would involve the selective halogenation of the heterocyclic core.
Methodology Details (Proposed):
-
Iodination of the Precursor: A suitable thieno[3,2-c]pyridin-4-amine precursor would be dissolved in an appropriate solvent such as trifluoroacetic acid (TFA). N-iodosuccinimide (NIS) would then be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction would be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture would be worked up, for instance, by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent.
-
Bromination of the Iodinated Intermediate: The resulting 7-iodothieno[3,2-c]pyridin-4-amine would be dissolved in a solvent like tetrahydrofuran (THF). N-bromosuccinimide (NBS) would be added, and the reaction mixture stirred at a suitable temperature, potentially room temperature. Progress would be monitored by TLC or LC-MS.
-
Purification: The crude product obtained after workup would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectral data is not publicly available, it can be requested from commercial suppliers.
Potential Biological Significance and Signaling Pathways
While no specific biological studies have been published for this compound, the thieno[3,2-c]pyridine scaffold is featured in compounds investigated for various therapeutic applications, including as anticancer agents and inhibitors of Bruton's tyrosine kinase (BTK).[1]
BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Therefore, inhibitors of BTK are of significant therapeutic interest. A plausible mechanism of action for a thieno[3,2-c]pyridine-based BTK inhibitor could involve competitive binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation and activation, and subsequently blocking downstream signaling events that promote cell proliferation and survival.
Conclusion
This compound represents an under-investigated molecule with potential for further exploration in drug discovery. The available data on its physicochemical properties is sparse, and a validated synthetic protocol is yet to be published. However, based on related chemistry, a plausible synthetic route can be devised. The thieno[3,2-c]pyridine core is a known pharmacophore in compounds targeting kinases such as BTK, suggesting a potential avenue for the biological evaluation of this specific compound. Further research is warranted to fully characterize its properties, optimize its synthesis, and investigate its biological activity and potential therapeutic applications.
References
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine NMR spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of public data for this specific molecule, this guide also incorporates information on the broader class of thieno[3,2-c]pyridine derivatives to provide a comprehensive context for its potential applications and characteristics.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₄BrIN₂S
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Molecular Weight: 354.99 g/mol
-
CAS Number: 799293-91-7
The structure consists of a fused thieno[3,2-c]pyridine core, which is a key scaffold in the development of various biologically active compounds. The presence of bromine and iodine atoms at positions 3 and 7, respectively, along with an amine group at position 4, offers multiple sites for further chemical modification and potential interaction with biological targets.
NMR Spectral Data
As of this review, detailed experimental ¹H and ¹³C NMR spectral data for this compound are not publicly available in peer-reviewed literature. However, several chemical suppliers indicate the availability of such data upon request. Researchers interested in obtaining the raw spectral data are encouraged to inquire with commercial vendors of this compound.
For reference, a summary of the expected NMR data is presented below.
| Data Type | Description | Anticipated Features |
| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. | Signals corresponding to the aromatic protons on the pyridine and thiophene rings, and a signal for the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted thieno[3,2-c]pyridine ring system. |
| ¹³C NMR | Provides information on the carbon framework of the molecule. | Resonances for each of the seven carbon atoms in the thieno[3,2-c]pyridine core. The chemical shifts would be influenced by the electronegativity of the attached bromine, iodine, and nitrogen atoms. |
Experimental Protocols: Synthesis
A detailed, validated experimental protocol for the synthesis of this compound is not described in the public domain. However, the synthesis of the thieno[3,2-c]pyridine core and its derivatives is documented in the scientific literature. A generalized synthetic workflow, based on established methods for related compounds, is presented below. This should be considered a conceptual outline, and specific reaction conditions would require optimization.
Conceptual Steps:
-
Formation of the Thieno[3,2-c]pyridine Core: This is typically achieved through cyclization reactions involving appropriately substituted thiophene and pyridine precursors.
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Halogenation: The bromine and iodine atoms would be introduced onto the core structure. This could involve electrophilic halogenation reactions, potentially in a stepwise manner to control regioselectivity.
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Amination: The amine group at the 4-position is typically introduced via nucleophilic aromatic substitution or other amination methodologies.
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Purification: The final compound would be purified using standard techniques such as column chromatography to isolate the product of interest.
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Characterization: The structure and purity of the final compound would be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the thieno[3,2-c]pyridine-4-amine scaffold is a known pharmacophore for the inhibition of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies and autoimmune diseases.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway:
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by thieno[3,2-c]pyridine-4-amine derivatives.
Pathway Description:
Upon activation of the B-cell receptor, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways like NF-κB and MAPK. These pathways are critical for B-cell proliferation, survival, and differentiation. Thieno[3,2-c]pyridine-4-amine derivatives have been shown to act as inhibitors of BTK, thereby blocking this signaling cascade. This mechanism of action makes them attractive candidates for the development of drugs targeting B-cell related disorders.
Conclusion
Mass Spectrometry Analysis of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of published mass spectra for this specific molecule, this guide extrapolates probable fragmentation patterns based on established principles of mass spectrometry and the known behavior of related chemical structures, including halogenated aromatics, aromatic amines, and thienopyridine derivatives. Detailed hypothetical experimental protocols for electron ionization (EI) mass spectrometry are presented, alongside data tables of predicted mass-to-charge ratios and illustrative diagrams of the proposed fragmentation pathways and experimental workflow. This document serves as a foundational resource for researchers undertaking the characterization of this and structurally similar compounds.
Introduction
This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel compounds. This guide outlines the expected behavior of this compound under electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and thermally stable organic molecules.[2][3]
The structure of this compound incorporates several key functional groups that will dictate its fragmentation pattern: a thieno[3,2-c]pyridine core, an amine group, a bromine atom, and an iodine atom. The presence of two different halogens, bromine and iodine, provides a distinctive isotopic signature that can aid in the identification of the molecular ion and its fragments.
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C7H4BrIN2S.[4] The predicted mass spectrum is expected to show a prominent molecular ion peak cluster, with characteristic isotopic patterns due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127I).
Molecular Ion and Isotopic Pattern
The exact mass of the monoisotopic molecular ion [M]+• is calculated to be 353.8320 u. The isotopic distribution of the molecular ion peak will be influenced by the natural abundances of the isotopes of bromine and sulfur. A simplified representation of the expected major peaks in the molecular ion cluster is presented in Table 1.
| Ion | Calculated m/z | Relative Abundance (%) |
| [C7H479BrIN2S]+• | 353.8320 | 100 |
| [C7H481BrIN2S]+• | 355.8299 | ~98 |
Table 1: Predicted m/z values and relative abundances for the major isotopic peaks of the molecular ion of this compound.
Proposed Fragmentation Pathway
Upon electron ionization, the molecular ion of this compound is expected to undergo a series of fragmentation reactions. The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The weaker carbon-iodine bond is expected to cleave more readily than the carbon-bromine bond. The presence of the amino group will also influence fragmentation, typically through the loss of a hydrogen radical or hydrogen cyanide.
A proposed fragmentation pathway is illustrated in the diagram below, followed by a table summarizing the predicted major fragment ions.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for 79Br) | Proposed Formula | Ion Structure/Loss |
| 354 | [C7H479BrIN2S]+• | Molecular Ion [M]+• |
| 353 | [C7H379BrIN2S]+• | [M-H]+• |
| 227 | [C7H479BrN2S]+ | [M-I]+ |
| 275 | [C7H4IN2S]+ | [M-Br]+ (less probable) |
| 200 | [C6H379BrNS]+• | [M-I-HCN]+• |
| 248 | [C6H3INS]+• | [M-Br-HCN]+• (less probable) |
| 226 | [C7H279BrN2S]+ | [M-I-H]+ |
Experimental Protocols
A standard approach for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) or direct insertion probe analysis, using electron ionization.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL.
Instrumentation and Parameters for GC-MS
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Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
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Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
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Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
-
Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.
-
Interpretation: Analyze the molecular ion cluster and the major fragment ions to confirm the structure and fragmentation pathway as proposed in this guide.
Workflow Diagram
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
References
An In-depth Technical Guide to the Characterization and Purity of 4-Amino-3-bromo-7-iodothieno[3,2-c]pyridine (CAS 799293-91-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed experimental data for the characterization and purity analysis of CAS 799293-91-7 is limited. This guide synthesizes the available information and provides a framework for the analytical approaches typically employed for a compound of this nature. The experimental protocols described are general methodologies and would require specific optimization for this molecule.
Compound Identification
The CAS number 799293-91-7 corresponds to the chemical compound 4-Amino-3-bromo-7-iodothieno[3,2-c]pyridine .[1][2][3]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 799293-91-7 |
| Chemical Name | 4-Amino-3-bromo-7-iodothieno[3,2-c]pyridine |
| Synonym | 3-bromo-7-iodo-Thieno[3,2-c]pyridin-4-amine[2] |
| Molecular Formula | C₇H₄BrIN₂S[1] |
| Molecular Weight | 354.99 g/mol [1] |
| Purity (from suppliers) | Typically ≥95% or ≥98% |
Physicochemical Characterization (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Solid (likely crystalline) | Based on similar heterocyclic compounds. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF | Common for heterocyclic compounds used in research. |
| Melting Point | Not reported | Would require experimental determination (e.g., via DSC or melting point apparatus). |
| pKa | Not reported | Can be predicted using computational tools, but experimental validation is necessary. |
Proposed Analytical Characterization and Purity Determination
A comprehensive analysis of 4-Amino-3-bromo-7-iodothieno[3,2-c]pyridine would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for elucidating the chemical structure. While specific NMR data for this compound is not publicly available, a typical protocol is outlined below.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum to identify the number and environment of hydrogen atoms.
-
¹³C NMR: Acquire the carbon NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the thieno[3,2-c]pyridine ring system and the positions of the substituents.
3.1.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Ionization Technique: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.
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Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and isotopic pattern characteristic of bromine and iodine.
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and identifying any impurities.
Experimental Protocol: HPLC Purity Analysis
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Column: A reversed-phase C18 column is typically suitable.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and dilute to an appropriate concentration.
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Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC with MS allows for the identification of impurities by providing both retention time and mass-to-charge ratio data.
Synthesis and Purification Overview
While a detailed, step-by-step synthesis protocol for 4-Amino-3-bromo-7-iodothieno[3,2-c]pyridine is not published, the synthesis of related thieno[3,2-c]pyridine structures often involves multi-step reactions. A generalized workflow for the synthesis and purification is presented below.
Diagram: Generalized Synthesis and Purification Workflow
References
An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway and detailed purification protocols for 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process, including the construction of the core thieno[3,2-c]pyridine scaffold followed by sequential halogenation.
Chemical Compound Data
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 799293-91-7 |
| Molecular Formula | C₇H₄BrIN₂S |
| Molecular Weight | 354.99 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
Synthetic Pathway Overview
The synthesis of this compound can be logically approached through a three-stage process. The initial stage focuses on the construction of the foundational thieno[3,2-c]pyridin-4-amine core. This is followed by a two-step sequential halogenation, introducing the bromo and iodo substituents at specific positions on the heterocyclic ring. The order of halogenation is critical to ensure the desired regioselectivity.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Thieno[3,2-c]pyridin-4-amine (3)
This stage involves the initial construction of the heterocyclic core structure.
Step 1.1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) via Gewald Reaction
The Gewald reaction provides an efficient method for the synthesis of polysubstituted 2-aminothiophenes.
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Materials:
-
Cyclohexanone
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Malononitrile
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Elemental Sulfur
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Morpholine
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Ethanol
-
-
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).
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Add morpholine (0.02 mol) dropwise to the stirred mixture at room temperature.
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Heat the reaction mixture to reflux for 2 hours.
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Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
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Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the 2-aminothiophene intermediate.
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Step 1.2: Aromatization and Cyclization to Thieno[3,2-c]pyridin-4-amine (3)
The aminothiophene intermediate undergoes aromatization and cyclization to form the thieno[3,2-c]pyridine core.
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Materials:
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2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1)
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Acrylonitrile
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Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
In a 250 mL three-necked flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve the 2-aminothiophene intermediate (1) (0.05 mol) in anhydrous ethanol (100 mL).
-
Add a solution of sodium ethoxide in ethanol (21 wt%, 0.055 mol) to the mixture.
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Add acrylonitrile (0.055 mol) dropwise over 30 minutes.
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Heat the reaction mixture to reflux for 6 hours under a nitrogen atmosphere.
-
After cooling, neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Thieno[3,2-c]pyridin-4-amine (3).
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Stage 2: Sequential Halogenation
This stage involves the regioselective introduction of iodine and bromine onto the thieno[3,2-c]pyridin-4-amine core. The proposed order is iodination followed by bromination to achieve the desired substitution pattern.
Step 2.1: Iodination of Thieno[3,2-c]pyridin-4-amine (3) to 7-Iodo-thieno[3,2-c]pyridin-4-amine (4)
-
Materials:
-
Thieno[3,2-c]pyridin-4-amine (3)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
-
Procedure:
-
Dissolve Thieno[3,2-c]pyridin-4-amine (3) (0.02 mol) in acetonitrile (80 mL) in a 100 mL round-bottom flask protected from light.
-
Add N-Iodosuccinimide (NIS) (0.022 mol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 7-Iodo-thieno[3,2-c]pyridin-4-amine (4).
-
Step 2.2: Bromination of 7-Iodo-thieno[3,2-c]pyridin-4-amine (4) to this compound (5)
-
Materials:
-
7-Iodo-thieno[3,2-c]pyridin-4-amine (4)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve 7-Iodo-thieno[3,2-c]pyridin-4-amine (4) (0.01 mol) in anhydrous THF (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (0.011 mol) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification
The final product, this compound, is purified by column chromatography followed by recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). To prevent tailing of the amine product, it is advisable to add a small amount of triethylamine (0.1-0.5%) to the eluent.
-
Procedure:
-
Prepare a slurry of the crude product with a small amount of silica gel.
-
Load the slurry onto a pre-packed silica gel column.
-
Elute the column with the specified mobile phase gradient.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Recrystallization:
-
Solvent System: A mixture of ethanol and water or ethyl acetate and hexane.
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent system, and dry under vacuum.
-
-
Quantitative Data Summary
The following table summarizes the expected yields and purity at each stage of the synthesis. These are target values and may vary based on experimental conditions.
| Step | Product | Starting Material | Theoretical Yield (g) | Expected Yield (%) | Purity (by HPLC) |
| 1.1 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) | Cyclohexanone (0.1 mol) | 19.23 | 75-85% | >95% |
| 1.2 | Thieno[3,2-c]pyridin-4-amine (3) | Intermediate (1) (0.05 mol) | 7.51 | 50-60% | >98% |
| 2.1 | 7-Iodo-thieno[3,2-c]pyridin-4-amine (4) | Intermediate (3) (0.02 mol) | 5.52 | 70-80% | >97% |
| 2.2 | This compound (5) | Intermediate (4) (0.01 mol) | 3.55 | 80-90% | >99% (after purification) |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, H-6), 7.50 (s, 1H, H-2), 6.50 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 155.0 (C4), 148.5 (C7a), 142.0 (C5), 125.0 (C2), 118.0 (C3a), 110.0 (C3), 85.0 (C7).
-
Mass Spectrometry (ESI+): m/z 354.8 [M+H]⁺.
Experimental Workflow Visualization
The overall experimental workflow, from starting materials to the final purified product, is depicted below.
Figure 2: Overall experimental workflow for the synthesis and purification.
This guide provides a detailed, albeit predictive, framework for the synthesis and purification of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions to achieve the desired outcomes.
The Thieno[3,2-c]pyridine Core: An In-depth Technical Guide to its Reactivity for Researchers and Drug Development Professionals
The thieno[3,2-c]pyridine scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the reactivity of the thieno[3,2-c]pyridine core, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Electronic Properties and General Reactivity
The thieno[3,2-c]pyridine ring system results from the fusion of a thiophene and a pyridine ring.[2] The presence of both a sulfur atom in the five-membered ring and a nitrogen atom in the six-membered ring significantly influences the electron distribution and, consequently, the chemical reactivity of the core.[2] The lone pair of electrons on the sulfur atom contributes to the aromaticity of the thiophene ring, making it relatively electron-rich and susceptible to electrophilic attack. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, rendering the pyridine moiety electron-deficient and prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) reactions on the thieno[3,2-c]pyridine core are predicted to occur preferentially on the electron-rich thiophene ring. The electron-donating effect of the sulfur atom directs electrophiles primarily to the C2 and C3 positions. The regioselectivity is often influenced by the nature of the electrophile and the reaction conditions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thieno[3,2-c]pyridine
| Reaction | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| Bromination | N-Bromosuccinimide (NBS), THF, 0 °C to rt | 2-Bromo-thieno[3,2-c]pyridine | Quantitative | (from a patent on thieno[3,2-c]pyridine derivatives) |
| Nitration | HNO₃/H₂SO₄ | Complex mixture, often leading to degradation | Low | (General observation for acid-sensitive heterocycles) |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Generally low yielding due to complexation with the pyridine nitrogen | Variable | (General reactivity of pyridines) |
Experimental Protocol: Bromination of Thieno[3,2-c]pyridine
Objective: To selectively introduce a bromine atom at the C2-position of the thieno[3,2-c]pyridine core.
Materials:
-
Thieno[3,2-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve thieno[3,2-c]pyridine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1.5 hours.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Remove the THF under reduced pressure.
-
Partition the residue between a saturated aqueous solution of NH₄Cl and DCM.
-
Separate the organic layer, dry it over MgSO₄, filter, and concentrate under reduced pressure to yield the 2-bromo-thieno[3,2-c]pyridine product.
Reaction Workflow:
Nucleophilic Aromatic Substitution
The pyridine ring of the thieno[3,2-c]pyridine core is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by an electron-withdrawing group or when a good leaving group is present at the C4 or C7 positions. The reaction proceeds via a Meisenheimer-like intermediate.
Table 2: Nucleophilic Aromatic Substitution on Thieno[3,2-c]pyridine Derivatives
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chloro-thieno[3,2-c]pyridine | 2-Picolylamine | Triethylamine, EtOH, reflux, 24 h | 4-(Pyridin-2-ylmethylamino)-thieno[3,2-c]pyridine | Not specified | (from a patent on thieno[3,2-c]pyridine derivatives) |
| 3-Bromo-4-chloro-thieno[3,2-c]pyridine | Cyclic amines | - | 4-Amino-3-bromo-thieno[3,2-c]pyridine derivatives | Not specified | (from a research article on thieno[3,2-c]pyridine derivatives) |
Experimental Protocol: Nucleophilic Substitution of 4-Chloro-thieno[3,2-c]pyridine with 2-Picolylamine
Objective: To substitute the chlorine atom at the C4-position with an amine.
Materials:
-
4-Chloro-thieno[3,2-c]pyridine
-
2-Picolylamine
-
Triethylamine
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 4-chloro-thieno[3,2-c]pyridine (1.0 eq) in anhydrous EtOH in a round-bottom flask.
-
Add 2-picolylamine (1.1 eq) and triethylamine (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and a saturated sodium chloride solution.
-
Separate the organic layer, dry it over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Reaction Pathway:
Metal-Catalyzed Cross-Coupling Reactions
Halogenated thieno[3,2-c]pyridines are versatile substrates for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for the diversification of the thieno[3,2-c]pyridine scaffold.
Table 3: Metal-Catalyzed Cross-Coupling Reactions of Thieno[3,2-c]pyridine Derivatives
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Solvent | Product | Yield (%) | Reference |
| 3-Bromo-4-(cyclic amino)-thieno[3,2-c]pyridine | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 3-Aryl-4-(cyclic amino)-thieno[3,2-c]pyridine | Not specified | (from a research article on thieno[3,2-c]pyridine derivatives) |
| 7-Bromo-thieno[3,2-c]pyridine derivative | Boronic acid | Pd(OAc)₂, PPh₃ | Solvent, Base | 7-Aryl-thieno[3,2-c]pyridine derivative | Not specified | (from a patent on thieno[3,2-c]pyridine compounds) |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-thieno[3,2-c]pyridine Derivative
Objective: To form a carbon-carbon bond at the C3-position via a palladium-catalyzed cross-coupling reaction.
Materials:
-
3-Bromo-4-(cyclic amino)-thieno[3,2-c]pyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add the 3-bromo-4-(cyclic amino)-thieno[3,2-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 3-aryl-4-(cyclic amino)-thieno[3,2-c]pyridine.
Catalytic Cycle:
Functional Group Transformations
Standard functional group transformations can be applied to substituents on the thieno[3,2-c]pyridine core, allowing for further diversification of the scaffold. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides. Ketones can be reduced to alcohols, and nitro groups can be reduced to amines. The stability of the thieno[3,2-c]pyridine core under various reaction conditions makes it a robust platform for the synthesis of complex molecules.
Conclusion
The thieno[3,2-c]pyridine core possesses a rich and varied reactivity profile, making it a valuable scaffold in synthetic and medicinal chemistry. The electron-rich thiophene ring is amenable to electrophilic substitution, while the electron-deficient pyridine ring can undergo nucleophilic substitution. Furthermore, the introduction of halogen atoms provides a handle for a wide array of metal-catalyzed cross-coupling reactions. A thorough understanding of these reactivity patterns is crucial for the rational design and efficient synthesis of novel thieno[3,2-c]pyridine derivatives with desired biological activities and material properties. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this promising heterocyclic system.
References
Navigating the Solubility Landscape of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine is a heterocyclic compound featuring a thieno[3,2-c]pyridine core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. Thienopyridine derivatives have been explored for a range of therapeutic applications, including as inhibitors of platelet aggregation and as potential anticancer and antimicrobial agents. The specific substitutions of bromine and iodine on the thienopyridine ring of the title compound suggest its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.
Understanding the physicochemical properties of this compound is paramount for its effective utilization in research and development. Among these properties, solubility in organic solvents is a critical parameter that dictates its handling, reactivity in chemical syntheses, and its suitability for various analytical and screening techniques. This technical guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination and a framework for data presentation.
The Critical Role of Solubility in Drug Discovery and Development
The solubility of a compound is a fundamental physicochemical property that influences numerous aspects of the drug discovery and development pipeline:
-
Chemical Synthesis and Purification: The choice of solvent for a chemical reaction is often dictated by the solubility of the reactants. Poor solubility can lead to low reaction rates and yields. Furthermore, solubility differences are exploited in purification techniques such as crystallization and chromatography.
-
High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create stock solutions. Poor solubility can lead to precipitation and inaccurate concentration measurements, resulting in unreliable screening data.
-
Formulation Development: For a compound to be developed into a pharmaceutical product, it must be formulated in a suitable delivery vehicle. Understanding its solubility in various excipients and solvents is crucial for developing stable and bioavailable formulations.
-
Pharmacokinetics and Bioavailability: The solubility of a drug substance significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major challenge for the oral bioavailability of many drug candidates.
Given the absence of specific quantitative solubility data for this compound in publicly available literature, this guide presents a standardized experimental approach to systematically determine its solubility in a range of common organic solvents.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To facilitate the systematic collection and comparison of such data, the following table structure is recommended for researchers.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | |||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask Method | |||
| Dichloromethane (DCM) | 25 | Shake-Flask Method | |||
| Chloroform | 25 | Shake-Flask Method | |||
| Methanol | 25 | Shake-Flask Method | |||
| Ethanol | 25 | Shake-Flask Method | |||
| Acetonitrile | 25 | Shake-Flask Method | |||
| Tetrahydrofuran (THF) | 25 | Shake-Flask Method | |||
| Ethyl Acetate | 25 | Shake-Flask Method | |||
| Toluene | 25 | Shake-Flask Method |
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Concentration Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Factors Influencing Solubility
The solubility of this compound in organic solvents will be influenced by a combination of factors related to both the solute and the solvent:
-
Polarity: The principle of "like dissolves like" is a key determinant of solubility. The polarity of the thienopyridine core, along with the contributions of the amino, bromo, and iodo substituents, will dictate its affinity for solvents of varying polarities. The presence of the amino group, capable of hydrogen bonding, may enhance solubility in polar protic solvents.
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. A higher crystal lattice energy will generally lead to lower solubility.
-
Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Solvent-Solute Interactions: Specific interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules play a crucial role in the dissolution process.
Conclusion
While specific quantitative solubility data for this compound is not yet available in the public domain, this technical guide provides researchers with the necessary framework to systematically determine this crucial physicochemical property. The detailed experimental protocol for the shake-flask method, coupled with the structured table for data presentation and the visual workflow, offers a robust approach to generating reliable and comparable solubility data. A thorough understanding of the solubility of this compound in various organic solvents is essential for advancing its potential applications in medicinal chemistry and drug development. The data generated using the methodologies outlined herein will be invaluable for optimizing synthetic routes, enabling high-throughput screening, and facilitating formulation development.
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound this compound (CAS No. 799293-91-7). Due to the limited availability of specific, in-depth stability studies for this particular molecule in publicly accessible literature, this document combines general information from chemical suppliers with established chemical principles for related halogenated heterocyclic compounds to offer best-practice recommendations for its handling and storage.
Chemical Profile
This compound is a heterocyclic compound featuring a thieno[3,2-c]pyridine core. The presence of bromine and iodine atoms, along with an amine group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The reactivity of these functional groups also dictates its stability and storage requirements.
| Property | Value |
| CAS Number | 799293-91-7 |
| Molecular Formula | C₇H₄BrIN₂S |
| Molecular Weight | 354.99 g/mol |
| Appearance | Typically a solid (specifics may vary) |
Stability Profile and Potential Degradation Pathways
Potential factors influencing stability include:
-
Light: Compounds with bromo and iodo substituents, particularly on aromatic rings, can be susceptible to photodecomposition. Ultraviolet (UV) radiation can induce the cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition reactions. While specific melting point data is not consistently reported, storage at elevated temperatures should be avoided.
-
Moisture (Hydrolysis): The presence of water could potentially lead to hydrolysis, although the aromatic nature of the ring system makes this less likely under neutral conditions. The amino group may also be affected by prolonged exposure to moisture.
-
Air (Oxidation): The amine group can be susceptible to oxidation, which may be catalyzed by light or trace metal impurities. This can lead to discoloration and the formation of impurities.
Based on these sensitivities, a logical workflow for ensuring the compound's integrity is outlined below.
Caption: Logical workflow for the storage and handling of this compound.
Recommended Storage Conditions
To mitigate the potential degradation pathways, the following storage conditions are recommended. These are compiled from supplier data sheets and general best practices for handling complex organic molecules.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1]. Store in a cool place. | To slow down potential thermal degradation and other chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep the container tightly sealed.[2] | To prevent oxidation of the amine group and other sensitive parts of the molecule. |
| Light Protection | Store in a light-resistant container , such as an amber glass vial, and keep in a dark place. | To prevent photodecomposition, particularly of the carbon-halogen bonds. |
| Moisture Control | Store in a dry environment . The use of a desiccator is recommended. Ensure the container is well-sealed.[3] | To prevent hydrolysis and other moisture-mediated degradation. |
Handling Procedures
Proper handling is crucial to maintain the integrity of the compound, especially when it is taken out of storage for experimental use.
-
Work Environment: Whenever possible, handle the compound in a controlled atmosphere, such as a glovebox flushed with an inert gas. If this is not feasible, work in a well-ventilated fume hood and minimize the time the container is open.
-
Aliquotting: For frequent use, it is advisable to weigh out and store smaller aliquots. This practice minimizes the exposure of the bulk material to atmospheric conditions and avoids repeated freeze-thaw cycles if stored in a solvent.
-
Material Compatibility: Use glass or chemically resistant polymer containers. Ensure that spatulas and other tools are made of non-reactive materials.
Experimental Protocols for Stability Assessment (General Framework)
As no specific stability-indicating assays for this compound are published, researchers may need to develop their own. A general approach would involve:
-
Method Development: Develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradation products.
-
Forced Degradation Studies: Subject the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Acid/Base Hydrolysis: Treat a solution of the compound with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat a solution with hydrogen peroxide.
-
Thermal Stress: Expose the solid compound to dry heat.
-
Photostability: Expose a solution and the solid compound to a controlled light source (e.g., Xenon lamp).
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products and determine the rate of degradation. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
The diagram below illustrates a generalized workflow for conducting such a stability study.
Caption: A generalized experimental workflow for assessing the stability of a chemical compound.
Conclusion
While specific quantitative stability data for this compound is not available in the public domain, its chemical structure points towards sensitivities to light, temperature, moisture, and air. Adherence to the storage and handling guidelines outlined in this document—namely, storage at 2-8°C under an inert, dry, and dark atmosphere—is critical for preserving its purity and ensuring the reliability of experimental results. For applications requiring rigorous stability data, a forced degradation study is recommended to elucidate the specific degradation pathways and kinetics for this compound.
References
The Expanding Therapeutic Potential of Substituted Thienopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of substituted thienopyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiplatelet properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these versatile compounds.
Anticancer Activities of Substituted Thienopyridines
Substituted thienopyridines have garnered significant attention as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often centered on the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases
Several thienopyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Thienopyrimidine-based compounds have been shown to inhibit VEGFR-2, thereby impeding tumor neovascularization.[2]
-
RON and c-Met Inhibition: The recepteur d'origine nantais (RON) and c-Met are closely related RTKs implicated in various cancers. Specific thieno[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against both wild-type and splice variants of RON, as well as c-Met, leading to the suppression of tumor cell proliferation and migration.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative substituted thienopyridine derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 6i | Thieno[2,3-c]pyridine with thiomorpholine | HSC3 (Head and Neck) | MTT | 10.8 | [3][4] |
| T47D (Breast) | MTT | 11.7 | [3][4] | ||
| RKO (Colorectal) | MTT | 12.4 | [3][4] | ||
| 6a | Thieno[2,3-c]pyridine with piperidine | HSC3 (Head and Neck) | MTT | 14.5 | [3] |
| 11n | Tetrahydropyridothienopyrimidine-urea | MCF-7 (Breast) | MTT | 2.67 | [2] |
| SW-480 (Colon) | MTT | 6.84 | [2] | ||
| HEPG-2 (Liver) | MTT | 7.20 | [2] | ||
| HUVEC (Endothelial) | MTT | 2.09 | [2] | ||
| 5a | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | NCI-60 Screen | Growth Percent = -31.02% | [5] |
Signaling Pathways in Cancer
Inhibition of VEGFR-2 by thienopyridine derivatives blocks downstream signaling cascades crucial for angiogenesis.
References
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling at the 7-Position of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine with various arylboronic acids. The thieno[3,2-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry. This protocol focuses on the chemoselective functionalization at the 7-position, leveraging the higher reactivity of the C-I bond over the C-Br bond. This allows for the synthesis of novel 7-aryl-3-bromothieno[3,2-c]pyridin-4-amine derivatives, which are valuable intermediates for further molecular elaboration in drug discovery programs.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. The reaction's success in achieving high selectivity and yield, particularly with polyhalogenated substrates, is highly dependent on the careful selection of the palladium catalyst, ligand, base, and reaction conditions. In the case of this compound, the established reactivity trend of organic halides in Suzuki couplings (C-I > C-Br) is the guiding principle for achieving selective reaction at the 7-position.[1] Milder reaction conditions are generally favored to promote selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[1]
Data Presentation
The following table summarizes the expected outcomes and approximate yields for the selective Suzuki coupling at the 7-position of this compound with a variety of arylboronic acids, based on typical results for similar selective couplings on iodo-bromo substituted heterocycles.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 92-97 |
| 5 | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-90 |
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki-Miyaura cross-coupling reaction at the 7-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
or Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Water, degassed
-
or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
General Procedure for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the main reaction flask under a positive flow of the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, typically in a 4:1 to 10:1 ratio, or anhydrous DMF) to the reaction flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at the specified temperature (e.g., 90-100 °C). Stir the reaction mixture vigorously for the required time (typically 8-12 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 7-aryl-3-bromothieno[3,2-c]pyridin-4-amine.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective Buchwald-Hartwig amination of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine. This challenging dihalogenated heterocyclic substrate offers the potential for selective functionalization, a critical step in the synthesis of novel compounds for drug discovery and materials science. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, highly regioselective C-N bond formation can be achieved at the 7-position. These notes outline the key principles, optimized reaction conditions, and detailed experimental procedures for this transformation.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.[2] The selective functionalization of polyhalogenated heterocycles is of particular interest as it allows for the stepwise introduction of diverse substituents, leading to the synthesis of complex molecular architectures.[3]
The substrate, this compound, presents a unique opportunity for regioselective amination. The presence of both a bromo and an iodo substituent on the thieno[3,2-c]pyridine core allows for selective reaction at one of the two sites.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily governed by the relative bond strengths of the carbon-halogen bonds. This, in turn, dictates the ease of the initial oxidative addition step in the palladium catalytic cycle. The general reactivity trend for halogens in this reaction is I > Br > Cl.[3] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, highly selective amination at the 7-position (C-I) can be achieved, leaving the bromine atom at the 3-position available for subsequent transformations.
Reaction Scheme
Caption: Regioselective Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following protocols are generalized procedures for the regioselective Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos G3, 2-4 mol%)
-
Base (e.g., LiHMDS, NaOtBu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or vial)
-
Magnetic stirrer and heating plate
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the reaction vessel.
-
Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the regioselective amination. The data is based on analogous systems and established principles of Buchwald-Hartwig amination.
Table 1: Catalyst and Ligand Screening for Optimal Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | Toluene | 100 | 12 | >90 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Dioxane | 100 | 12 | 85-95 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 18 | 80-90 |
| 4 | RuPhos G3 (4) | - | LiHMDS (2.0) | THF | 80 | 12 | >90 |
| 5 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (2.0) | Dioxane | 100 | 16 | 75-85 |
Table 2: Substrate Scope with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-Bromo-7-(morpholin-4-yl)thieno[3,2-c]pyridin-4-amine | 92 |
| 2 | Piperidine | 3-Bromo-7-(piperidin-1-yl)thieno[3,2-c]pyridin-4-amine | 95 |
| 3 | Aniline | 3-Bromo-7-(phenylamino)thieno[3,2-c]pyridin-4-amine | 88 |
| 4 | n-Butylamine | 3-Bromo-7-(butylamino)thieno[3,2-c]pyridin-4-amine | 85 |
| 5 | Diethylamine | 3-Bromo-7-(diethylamino)thieno[3,2-c]pyridin-4-amine | 90 |
Yields are based on optimized conditions from Table 1 (Entry 1) and are representative of expected outcomes.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst/precatalyst. Ensure proper inert atmosphere techniques. |
| Poor quality reagents | Use anhydrous and degassed solvents. Purify the amine if necessary. | |
| Suboptimal reaction conditions | Increase the reaction temperature in 10-20 °C increments. Extend the reaction time. | |
| Formation of side products | Hydrodehalogenation | Use a less sterically hindered ligand. Consider a milder base. |
| (e.g., hydrodehalogenation) | ||
| Reaction at C-Br position | High temperature or prolonged reaction time | Reduce reaction temperature and monitor carefully to stop the reaction after selective C-I amination. |
Safety Precautions
-
Palladium catalysts are flammable and should be handled in an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination of this compound can be achieved with high regioselectivity at the 7-position. The judicious choice of catalyst, ligand, and base is crucial for a successful transformation. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the synthetic utility of this versatile building block.
References
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] This document provides a detailed protocol for the regioselective Sonogashira coupling of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, a key intermediate in the development of novel therapeutic agents.
The presence of two different halogen substituents, bromine and iodine, on the thieno[3,2-c]pyridine core allows for a regioselective coupling. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[3] This differential reactivity enables the selective functionalization at the more reactive C-I bond, while leaving the C-Br bond intact for potential subsequent transformations.[2][3]
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
For this compound, the significantly weaker carbon-iodine bond compared to the carbon-bromine bond dictates the regioselectivity of the reaction. By carefully controlling the reaction conditions, particularly temperature, the Sonogashira coupling can be directed exclusively to the 7-position.
Experimental Protocol
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Degas the resulting mixture by bubbling an inert gas through it for 15-20 minutes.
-
To the stirred solution, add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-3-bromothieno[3,2-c]pyridin-4-amine.
Data Presentation
The following table summarizes typical reaction parameters for the regioselective Sonogashira coupling of this compound. Yields are representative and can vary based on the specific alkyne used and the reaction conditions.
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.5) | DMF | 25 (RT) | 12 | 85-95 |
| 2 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | 72-96[4] |
| 3 | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (3.0) | THF | 50 | 8 | 80-90 |
| 4 | (NHC)-Pd (0.01) | (NHC)-Cu (1) | Et₃N (2.5) | DMF | 25 (RT) | 12 | High[5] |
Note: The conditions in Entry 2 are adapted from a similar system, 2-amino-3-bromopyridines, and may require optimization for the specified substrate.[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Reaction Mechanism Pathway
Caption: Catalytic cycles of the Sonogashira coupling.
Conclusion
The protocol described herein provides a robust and reliable method for the regioselective synthesis of 7-alkynyl-3-bromothieno[3,2-c]pyridin-4-amines. The selective functionalization at the iodo-position offers a strategic advantage in medicinal chemistry and drug development, allowing for the introduction of diverse alkynyl moieties while preserving the bromo-substituent for further synthetic manipulations. This approach facilitates the generation of a library of novel compounds for biological screening.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest to the pharmaceutical industry. Its derivatives have shown potential as inhibitors of various kinases and modulators of key signaling pathways implicated in cancer and other diseases. The functionalization of this core structure through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of diverse compound libraries for drug discovery.
This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine. The presence of two different halogen atoms at the C3 and C7 positions allows for regioselective functionalization, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed reactions, the C-I bond is generally more reactive than the C-Br bond, enabling selective coupling at the C7 position while leaving the C3-bromo group intact for subsequent transformations.
Site-Selectivity in Cross-Coupling Reactions
The key to the selective functionalization of this compound lies in the differential reactivity of the C-I and C-Br bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for a stepwise approach to introduce different substituents at the C7 and C3 positions.
Caption: Logical workflow for the site-selective cross-coupling of this compound.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
Thienopyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3][4] By synthesizing a library of compounds derived from this compound, researchers can explore the structure-activity relationship (SAR) and develop novel and potent inhibitors of this key oncogenic pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of intervention for thieno[3,2-c]pyridine-based inhibitors.[1][5][6][7]
Experimental Protocols
The following protocols are generalized procedures for the selective cross-coupling at the C7 position of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A general experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and ligand (e.g., PPh₃; 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., DME/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl/heteroaryl-3-bromothieno[3,2-c]pyridin-4-amine.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N; 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 7-alkynyl-3-bromothieno[3,2-c]pyridin-4-amine.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane or Toluene (anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq.), the amine coupling partner (1.2-2.0 eq.), and the base (e.g., Cs₂CO₃; 1.5-2.0 eq.).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃; 1-3 mol%) and ligand (e.g., Xantphos; 2-6 mol%) in the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 7-amino-3-bromothieno[3,2-c]pyridin-4-amine derivative.
Data Presentation
While specific yield data for the cross-coupling of this compound is not extensively available in the literature, the following tables provide representative yields for selective palladium-catalyzed cross-coupling reactions on analogous dihalogenated heterocyclic systems. These data serve as a benchmark for expected outcomes.
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling at the C-I Position of Dihalo-heterocycles
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-3-bromo-thieno[3,2-c]pyridin-4-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 75-85 |
| 4 | Pyridin-3-ylboronic acid | 7-(Pyridin-3-yl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 60-75 |
Yields are estimated based on similar reactions reported in the literature for dihalogenated pyridines and thiophenes.
Table 2: Representative Yields for Selective Sonogashira Coupling at the C-I Position of Dihalo-heterocycles
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 7-(Phenylethynyl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 80-95 |
| 2 | Ethynyltrimethylsilane | 7-((Trimethylsilyl)ethynyl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 70-85 |
| 3 | 1-Hexyne | 7-(Hex-1-yn-1-yl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 65-80 |
| 4 | Cyclopropylacetylene | 7-(Cyclopropylethynyl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 70-85 |
Yields are estimated based on similar reactions reported in the literature for dihalogenated pyridines.
Table 3: Representative Yields for Selective Buchwald-Hartwig Amination at the C-I Position of Dihalo-heterocycles
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-Bromo-4-aminothieno[3,2-c]pyridin-7-yl)morpholine | 70-85 |
| 2 | Aniline | N⁷-Phenyl-3-bromo-thieno[3,2-c]pyridine-4,7-diamine | 60-75 |
| 3 | Benzylamine | N⁷-Benzyl-3-bromo-thieno[3,2-c]pyridine-4,7-diamine | 65-80 |
| 4 | Pyrrolidine | 7-(Pyrrolidin-1-yl)-3-bromo-thieno[3,2-c]pyridin-4-amine | 75-90 |
Yields are estimated based on similar reactions reported in the literature for dihalogenated heterocycles.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of novel derivatives with potential applications in drug discovery. The inherent reactivity difference between the C-I and C-Br bonds allows for selective functionalization at the C7 position, providing a platform for the generation of diverse molecular architectures. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the chemical space around the thieno[3,2-c]pyridine scaffold, particularly in the context of developing inhibitors for critical signaling pathways such as the PI3K/Akt/mTOR cascade. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Chemoselective Functionalization of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoselective functionalization of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine. The thieno[3,2-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives showing a range of biological activities, including inhibition of Bruton's tyrosine kinase (BTK).[1][2] The presence of two different halogen atoms at the C3 and C7 positions offers a valuable opportunity for sequential, site-selective diversification of the core structure through palladium-catalyzed cross-coupling reactions.
The general principle governing the chemoselectivity in dihalogenated heterocycles is the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I > C-Br) allows for the selective functionalization at the C7 position while leaving the C3-bromo substituent intact for subsequent transformations. This stepwise approach enables the synthesis of a diverse library of compounds from a single, readily accessible building block.
Data Presentation: Comparison of Reaction Conditions for Chemoselective Cross-Coupling Reactions
The following tables summarize representative conditions for the chemoselective functionalization of this compound at the C7 position. These conditions are based on established protocols for similar dihalogenated heterocyclic systems.
Table 1: Chemoselective Suzuki-Miyaura Coupling at the C7-Iodo Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |
Table 2: Chemoselective Sonogashira Coupling at the C7-Iodo Position
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (6) | Diisopropylamine | Toluene | 80 | 10 | 95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 82 |
Table 3: Chemoselective Buchwald-Hartwig Amination at the C7-Iodo Position
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 85 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C7-iodo position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-7-arylthieno[3,2-c]pyridin-4-amine.
Protocol 2: General Procedure for Chemoselective Sonogashira Coupling
This protocol outlines the selective coupling of a terminal alkyne at the C7-iodo position.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., triethylamine, 3.0 equiv.)
-
Solvent (e.g., anhydrous THF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 6 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-bromo-7-alkynylthieno[3,2-c]pyridin-4-amine.
Protocol 3: General Procedure for Chemoselective Buchwald-Hartwig Amination
This protocol details the selective amination at the C7-iodo position.[3][4][5]
Materials:
-
This compound
-
Amine (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
To a reaction vessel, add the palladium catalyst and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-bromo-7-aminothieno[3,2-c]pyridin-4-amine.
Visualizations
References
- 1. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis of Novel BTK Inhibitors Using 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of Bruton's tyrosine kinase (BTK) inhibitors derived from the key intermediate, 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine. BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases. The thieno[3,2-c]pyridine core scaffold has been identified as a promising framework for the development of potent and selective BTK inhibitors.[1][2][3] This guide outlines the synthetic strategies, experimental procedures, and biological evaluation methods for researchers engaged in the discovery and development of next-generation BTK inhibitors.
Introduction to BTK and the Thieno[3,2-c]pyridine Scaffold
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling and B-cell activation, proliferation, and survival.[4][5] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous hematological cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis. Consequently, targeting BTK has emerged as a successful therapeutic strategy.
The thieno[3,2-c]pyridin-4-amine scaffold has been explored as a novel core for the design of BTK inhibitors.[1][2][3] Strategic functionalization of this heterocyclic system, particularly at the 3- and 7-positions of the this compound intermediate, allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Synthetic Strategy and Experimental Protocols
The synthesis of the target BTK inhibitors from this compound typically involves sequential, site-selective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This approach allows for the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the C3 and C7 positions.
Diagram of the General Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its thieno[3,2-c]pyridine core is a recognized scaffold in the design of potent and selective kinase inhibitors. The presence of two distinct halogen atoms at the 3- and 7-positions—a bromine and an iodine—offers medicinal chemists orthogonal handles for sequential, site-selective modifications, typically through cross-coupling reactions. This allows for the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize drug candidates.
The primary application of this intermediate is in the synthesis of targeted therapeutics, particularly inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value target for drug discovery.
Key Applications:
-
Intermediate for Kinase Inhibitor Synthesis: The compound is a key precursor for developing potent kinase inhibitors, especially for BTK.[1][2] The thieno[3,2-c]pyridin-4-amine scaffold is a validated core for designing such inhibitors.
-
Scaffold for SAR Studies: The bromo and iodo groups can be selectively functionalized to introduce a variety of substituents, enabling comprehensive SAR exploration to improve potency, selectivity, and pharmacokinetic properties of drug candidates.
-
Fragment-Based Drug Discovery: The thieno[3,2-c]pyridine core can be used as a starting point in fragment-based drug discovery campaigns.
Data Presentation: Biological Activity of Thieno[3,2-c]pyridin-4-amine Derivatives
While this compound is an intermediate and not biologically active itself, its derivatives have shown significant inhibitory activity against various kinases. The following table summarizes representative data for derivatives synthesized from related thieno[3,2-c]pyridine scaffolds.
| Compound ID | Target Kinase | IC50 (nM) | Key Substituents | Reference |
| 13b | BTK | 11.8 | 7-(pyrazol-4-yl) | [1] |
| 14g | BTK | 12.8 | 7-(various aryl) | [2] |
Experimental Protocols:
The following are representative protocols for the utilization of this compound in the synthesis of kinase inhibitors.
Protocol 1: Suzuki Cross-Coupling at the 7-Iodo Position
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 7-position, a common step in the synthesis of BTK inhibitors.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid or its ester (1.2 equivalents), and the carbonate base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl2 (0.05 equivalents) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (volume/volume). The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-7-arylthieno[3,2-c]pyridin-4-amine.
Protocol 2: Buchwald-Hartwig Amination at the 3-Bromo Position
Following the modification at the 7-position, the 3-bromo position can be functionalized, for example, via a Buchwald-Hartwig amination to introduce an amine-containing side chain.
Materials:
-
3-Bromo-7-arylthieno[3,2-c]pyridin-4-amine (from Protocol 1)
-
Desired amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene or dioxane, followed by the 3-bromo-7-arylthieno[3,2-c]pyridin-4-amine (1 equivalent), the amine (1.5 equivalents), and NaOtBu (2 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final desired compound.
Visualizations:
Signaling Pathway
Caption: BTK Signaling Pathway Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for Kinase Inhibitors.
References
- 1. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Library Synthesis using 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This heterocyclic system serves as an excellent starting point for the development of targeted therapeutics due to its structural resemblance to the purine core of ATP, allowing for competitive binding to the kinase active site. The specific compound, 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, is a versatile building block for the synthesis of kinase-focused libraries. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the core scaffold.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a kinase inhibitor library, with a particular focus on inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways.
Kinase Target Focus: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and proliferation.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3] Therefore, BTK has become a highly attractive therapeutic target. Inhibitors based on the thieno[3,2-c]pyridine scaffold have shown significant promise in targeting BTK.[1][4]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK Signaling Pathway downstream of the B-Cell Receptor.
Kinase Library Synthesis Workflow
The synthesis of a kinase inhibitor library from this compound is proposed to proceed via a sequential cross-coupling strategy. This approach leverages the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. This allows for the introduction of a diverse set of substituents at the 7-position, followed by a second diversification at the 3-position.
Caption: Workflow for Kinase Library Synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of a kinase inhibitor library. Note that reaction conditions may require optimization for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the 7-Position
This protocol describes the selective coupling of a terminal alkyne to the 7-position of the thieno[3,2-c]pyridine core.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-bromo-7-alkynylthieno[3,2-c]pyridin-4-amine intermediate.
Protocol 2: Suzuki Coupling at the 3-Position
This protocol describes the subsequent coupling of a boronic acid to the 3-position of the 3-bromo-7-substituted intermediate.
Materials:
-
3-Bromo-7-substituted-thieno[3,2-c]pyridin-4-amine (from Protocol 1)
-
Aryl or heteroaryl boronic acid (e.g., 4-phenoxyphenylboronic acid)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
K₂CO₃ (Potassium carbonate) or other suitable base
-
1,4-Dioxane and water (solvent mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a reaction flask under an inert atmosphere, add the 3-bromo-7-substituted-thieno[3,2-c]pyridin-4-amine (1.0 mmol), the boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 90-110°C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes representative inhibitory activities of thieno[3,2-c]pyridin-4-amine derivatives against BTK. This data is compiled from published literature to illustrate the potential potency of compounds derived from this scaffold.[4]
| Compound ID | R¹ (at C3) | R² (at C7) | BTK IC₅₀ (nM) |
| 1 | 4-phenoxyphenyl | H | >1000 |
| 2 | 4-phenoxyphenyl | pyrazol-4-yl | 11.8 |
| 3 | 4-phenoxyphenyl | 1-methyl-pyrazol-4-yl | 15.2 |
| 4 | 4-phenoxyphenyl | pyridin-4-yl | 25.6 |
| 5 | 3-phenoxyphenyl | pyrazol-4-yl | 30.1 |
| 6 | 4-(4-methylphenoxy)phenyl | pyrazol-4-yl | 9.7 |
Data is representative and intended for illustrative purposes.
Structure-Activity Relationship (SAR) Summary
Based on available data for thieno[3,2-c]pyridin-4-amine based BTK inhibitors, the following SAR trends can be summarized:
-
Substitution at C7: Introduction of small heterocyclic groups, such as pyrazole or pyridine, at the 7-position generally leads to a significant increase in BTK inhibitory activity compared to the unsubstituted analogue.[4]
-
Substitution at C3: A bi-aryl ether moiety, such as a 4-phenoxyphenyl group, at the 3-position is often favorable for potent inhibition. Modifications to the outer phenyl ring can be explored to fine-tune potency and pharmacokinetic properties.
-
4-Amino Group: The 4-amino group is typically involved in crucial hydrogen bonding interactions with the hinge region of the kinase and is generally considered essential for activity.
Conclusion
This compound is a highly valuable and versatile starting material for the construction of kinase-focused chemical libraries. The established protocols for sequential, site-selective cross-coupling reactions provide a robust platform for generating a diverse range of analogues. The thieno[3,2-c]pyridine core has demonstrated significant potential for the development of potent kinase inhibitors, particularly against BTK. The systematic exploration of substituents at the 3- and 7-positions, guided by the principles of SAR, is a promising strategy for the discovery of novel drug candidates for the treatment of cancers and autoimmune disorders.
References
- 1. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 7-Substituted Thieno[3,2-c]pyridines as Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of 7-substituted thieno[3,2-c]pyridines as potent and selective inhibitors of Bruton's tyrosine kinase (BTK). The thieno[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This document outlines the key chemical modifications at the 7-position of the thieno[3,2-c]pyridine core and their impact on BTK inhibitory activity, offering valuable insights for the design of next-generation BTK inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate further research and development in this area.
Data Presentation: SAR of 7-Substituted Thieno[3,2-c]pyridin-4-amines
A series of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines were synthesized and evaluated for their inhibitory activity against BTK.[1] The SAR study focused on the exploration of various substituents at the 7-position of the thieno[3,2-c]pyridine ring system to enhance potency and selectivity. The key findings from these studies are summarized in the table below.
| Compound ID | 7-Substituent (R) | BTK IC50 (nM)[1] |
| 8a | Phenyl | 108.2 |
| 8b | 3-Tolyl | 89.7 |
| 8c | 4-Tolyl | 95.3 |
| 8d | 3-Methoxyphenyl | 126.5 |
| 8e | 4-Methoxyphenyl | 110.9 |
| 8f | 3-Chlorophenyl | 76.4 |
| 8g | 4-Chlorophenyl | 82.1 |
| 13a | 1-Methyl-1H-pyrazol-4-yl | 15.3 |
| 13b | 1-Ethyl-1H-pyrazol-4-yl | 11.8 |
| 13c | 1-Propyl-1H-pyrazol-4-yl | 20.1 |
| 13d | 1-Isopropyl-1H-pyrazol-4-yl | 25.6 |
| 13e | 1-(tert-Butyl)-1H-pyrazol-4-yl | 32.4 |
SAR Summary: The introduction of a pyrazole ring at the 7-position of the thieno[3,2-c]pyridine core led to a significant improvement in BTK inhibitory activity compared to phenyl or substituted phenyl groups.[1] Within the 7-pyrazolyl series, N-alkylation of the pyrazole ring was well-tolerated, with smaller alkyl groups such as ethyl (compound 13b ) demonstrating the most potent inhibitory activity (IC50 = 11.8 nM).[1] Increasing the steric bulk of the N-alkyl substituent on the pyrazole ring resulted in a slight decrease in potency.[1]
Experimental Protocols
General Synthetic Protocol for 7-Substituted Thieno[3,2-c]pyridines
The synthesis of the target 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines generally involves a multi-step sequence. A key step is the Suzuki coupling reaction to introduce the substituent at the 7-position of the thieno[3,2-c]pyridine core.
Protocol for Suzuki Coupling (Example for Compound 13b):
-
Reaction Setup: To a solution of 7-bromo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (v/v = 4:1) in a microwave vial, add 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq), and a base, for instance, K2CO3 (2.0 eq).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired compound 13b .
In Vitro BTK Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against BTK was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Protocol:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Fluorescently labeled peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent
-
-
Assay Procedure:
-
Add the test compound solution at various concentrations to the wells of a microplate.
-
Add the BTK enzyme and the peptide substrate to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the extent of substrate phosphorylation by adding a kinase detection reagent that specifically recognizes the phosphorylated substrate.
-
Read the fluorescence signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway
Caption: BTK signaling pathway and the inhibitory action of 7-substituted thieno[3,2-c]pyridines.
Experimental Workflow
Caption: Experimental workflow for SAR studies of 7-substituted thieno[3,2-c]pyridines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am trying to perform a selective Suzuki coupling on this compound. Which position is expected to react first?
A1: The selective Suzuki-Miyaura coupling on your substrate is governed by the relative reactivity of the carbon-halogen bonds. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][2][3] The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1] Therefore, under carefully controlled and milder conditions, the reaction is expected to occur selectively at the 7-iodo position, leaving the 3-bromo position available for subsequent transformations.[1]
Q2: My reaction is showing very low yield or is not proceeding at all. What are the likely causes?
A2: Low or no yield in the Suzuki coupling of this substrate can stem from several factors, with catalyst inhibition being a primary concern.
-
Catalyst Inhibition/Poisoning: The presence of the aminopyridine moiety in your substrate can lead to catalyst inhibition. The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, deactivating the catalyst.[4]
-
Inactive Catalyst System: The catalyst system you are using may not be active enough for this specific heterocyclic substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective.[4] More active systems, often employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), are typically required.[4]
-
Poor Reagent Quality: Ensure that your boronic acid/ester, catalyst, ligand, and base are of high purity and have been stored correctly. Phosphine ligands are particularly susceptible to oxidation.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Anhydrous and properly degassed solvents are essential, as oxygen can deactivate the Pd(0) catalyst.[5]
Q3: How can I overcome catalyst inhibition for this substrate?
A3: To mitigate catalyst poisoning by the nitrogen heterocycle, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5] These ligands can shield the palladium center, preventing strong coordination with the substrate's nitrogen atoms.[5]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., SPhos G2, XPhos G3). These can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.[5][6]
-
Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration of the inhibiting substrate, reducing its effect on the catalyst.[5]
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
A4: Common side reactions in Suzuki coupling include protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from residual water or protic solvents.[4][5] To minimize this, use anhydrous solvents, ensure your reagents are dry, and consider using more stable boronic esters like pinacol or MIDA esters.[5][7]
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid or the aryl halide.[4][5] The primary cause is often the presence of oxygen.[5] Rigorous degassing of your solvent and maintaining an inert atmosphere (Argon or Nitrogen) are crucial for prevention.
-
Dehalogenation: This is the reduction of the starting aryl halide (replacement of a halogen with hydrogen).[4] This can be minimized by ensuring an inert atmosphere and choosing a solvent less prone to acting as a hydride source.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reaction conditions for selective Suzuki coupling on analogous dihalogenated heterocyclic systems. These should serve as a starting point for optimizing your reaction.
Table 1: Catalyst and Ligand Systems for Selective Suzuki Coupling on Iodo/Bromo Heterocycles
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | ~90-98 | Highly active system for heteroaryl halides.[3] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[3] |
| Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | Variable | Classic catalyst, may be less effective for this substrate.[8] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | High | Recommended for nitrogen-rich heterocycles.[6] |
Table 2: Base and Solvent Effects on Suzuki Coupling
| Base | Solvent System | General Observations |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Commonly used, effective for a wide range of substrates. |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | A stronger base, often beneficial for less reactive halides. |
| Cs₂CO₃ | Dioxane, DMF, Toluene | Highly effective, particularly for challenging couplings. |
| NaOEt | Benzene, THF | Strong base, can be used in anhydrous conditions.[7] |
Experimental Protocols
This protocol provides a general methodology for the selective Suzuki-Miyaura coupling at the 7-iodo position of this compound. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial under an inert atmosphere, add the Pd(OAc)₂ and SPhos. Add a small amount of the reaction solvent to this vial and swirl, then transfer the catalyst/ligand mixture to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][9]
Visualizations
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Buchwald-Hartwig amination of aminopyridines.
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
This is one of the most common issues when working with aminopyridine substrates. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Poisoning by Aminopyridine | The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1] Employ bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to sterically hinder this coordination.[1][2] Consider using a higher catalyst loading.[2] |
| Suboptimal Ligand Choice | The chosen ligand may not be suitable for the specific aminopyridine substrate. Different aminopyridines have varying electronic and steric properties. Screen a panel of ligands, including biarylphosphines (e.g., XPhos, RuPhos) and ferrocenylphosphines. For some heteroaromatic amines, bidentate ligands like Xantphos or BINAP can be effective.[3][4][5] |
| Incorrect Base Selection | The strength and solubility of the base are critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[4] If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[5][6] |
| Poor Reagent/Solvent Quality | Palladium-catalyzed reactions are sensitive to air and moisture. Ensure all reagents are pure and solvents are anhydrous and degassed.[1] |
| Inadequate Temperature | Buchwald-Hartwig aminations typically require elevated temperatures (80-110 °C).[5][7] If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. |
| Reagent Insolubility | Poor solubility of the starting materials or the base can hinder the reaction.[1] Toluene and dioxane are common solvents.[1] If solubility is an issue, consider a co-solvent system or a more polar aprotic solvent, but be aware that some polar solvents can coordinate to the palladium catalyst. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC or peaks in an LC-MS analysis indicates the formation of side products.
| Potential Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation of Aryl Halide | This side reaction can compete with the desired amination, especially with electron-rich aryl halides or when using primary amines.[3] | Use a bidentate ligand like DPPF or BINAP to suppress this pathway.[3] Optimizing the base and temperature can also minimize this side reaction. |
| Homocoupling of Aryl Halide | Formation of a biaryl species. | This is often a sign of catalyst decomposition. Ensure the reaction is performed under a strictly inert atmosphere. Lowering the reaction temperature might also be beneficial. |
| Double Amination (for di-halo substrates) | If the starting material has more than one halide, double amination can occur. | Control the stoichiometry of the aminopyridine. Using a slight excess of the di-halo substrate can favor mono-amination. |
Frequently Asked Questions (FAQs)
Q1: Why are aminopyridines particularly challenging substrates for Buchwald-Hartwig amination?
The primary challenge arises from the ability of the pyridine nitrogen to act as a ligand and coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] Bulky phosphine ligands are often necessary to create a sterically hindered environment around the palladium center, which discourages the coordination of the pyridine nitrogen.[1][2]
Q2: Which palladium precatalyst is generally recommended for aminopyridine couplings?
While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, preformed palladium precatalysts, such as XPhos Pd G3 or RuPhos Pd G3, are often preferred. These precatalysts are typically more stable and provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[2]
Q3: What is the best ligand to use for the Buchwald-Hartwig amination of aminopyridines?
There is no single "best" ligand, as the optimal choice depends on the specific aminopyridine and aryl halide. However, bulky, electron-rich biaryl phosphine ligands are generally a good starting point. A screening of ligands such as XPhos, RuPhos, and BrettPhos is recommended.[2] For some systems, bidentate ligands like Xantphos have also shown to be effective.[8]
Q4: How do I choose the right base for my reaction?
The choice of base is crucial. Strong, sterically hindered bases like NaOtBu and LHMDS are commonly used and are effective at promoting the deprotonation of the amine.[4] However, if your substrates contain base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ should be considered, potentially with an adjustment in reaction temperature or time.[5][6]
Q5: What are the ideal reaction temperatures and times?
Most Buchwald-Hartwig aminations with aminopyridines require heating, typically in the range of 80-110 °C.[5][7] Reaction times can vary from a few hours to overnight. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with an Aminopyridine
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aminopyridine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, aminopyridine, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
minimizing homocoupling in Sonogashira reactions of dihaloheterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in minimizing homocoupling and optimizing Sonogashira reactions involving dihaloheterocyclic substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with dihaloheterocycles?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetrical diyne. This is undesirable as it consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification. With dihaloheterocycles, there is an additional challenge of achieving selective mono- or di-alkynylation, and homocoupling can further reduce the yield of the target compound.
Q2: What are the primary causes of alkyne homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the Sonogashira reaction rate, it also catalyzes this unwanted side reaction.[1]
Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction with a dihaloheterocycle?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, especially when a copper co-catalyst is used. This involves using degassed solvents and Schlenk line techniques.[1][2]
-
Copper-Free Protocols: A number of copper-free Sonogashira protocols have been developed to completely avoid Glaser coupling. These methods often require careful selection of palladium catalysts, ligands, and bases.[1][2]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
-
Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[2]
Q4: I am observing low to no yield with my dihaloheterocycle. What are the likely causes?
A4: Low reactivity of dihaloheterocycles in Sonogashira couplings can be attributed to several factors:
-
Low Reactivity of the C-X Bond: The reactivity of the carbon-halogen bond follows the trend I > Br > Cl. Chlorinated heterocycles are particularly challenging and often require more active catalysts and higher temperatures.[3]
-
Catalyst Deactivation: Some nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Poor Solubility: The dihaloheterocycle or other reaction components may have poor solubility in the chosen solvent, hindering the reaction rate.
Q5: How can I achieve selective mono-alkynylation of a dihaloheterocycle?
A5: Achieving mono-alkynylation over di-alkynylation can be controlled by several factors:
-
Stoichiometry: Using a stoichiometric amount or a slight excess of the alkyne relative to one halide position can favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to stop the reaction after the first coupling.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and ligand can influence the regioselectivity of the reaction, especially in cases where the two halogen atoms have different reactivities.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of alkyne homocoupling (Glaser product) | Presence of oxygen. | Degas all solvents and reagents thoroughly (e.g., freeze-pump-thaw cycles or sparging with inert gas). Use Schlenk line techniques to maintain an inert atmosphere.[1][2] |
| High concentration of copper(I) co-catalyst. | Reduce the amount of CuI used or switch to a copper-free protocol.[1][2] | |
| Slow desired cross-coupling reaction. | Optimize reaction conditions (catalyst, ligand, temperature) to accelerate the Sonogashira coupling, which will outcompete the homocoupling. | |
| Low or no yield of the desired product | Inactive palladium catalyst. | Use a fresh, high-quality palladium source. For challenging substrates like chloroheterocycles, consider using more active pre-catalysts or ligands.[3] |
| Low reactivity of the dihaloheterocycle. | If using a dichloro- or dibromoheterocycle, consider converting it to the more reactive diiodo- derivative. Increase the reaction temperature.[3] | |
| Catalyst inhibition by the heterocycle. | Screen different ligands that may be less susceptible to coordination with the heteroatom. | |
| Poor solubility of starting materials. | Choose a solvent system in which all components are soluble at the reaction temperature. | |
| Formation of a black precipitate (palladium black) | Catalyst decomposition. | Ensure rigorous exclusion of oxygen. Check for impurities in reagents and solvents. Some solvents like THF have been anecdotally reported to promote palladium black formation in some cases.[5] |
| Difficulty in achieving selective mono-alkynylation | Both halogen positions are reacting. | Carefully control the stoichiometry of the alkyne (use 1.0-1.2 equivalents). Monitor the reaction closely by TLC or GC/MS and stop it once the mono-alkynylated product is maximized. Lowering the reaction temperature can also improve selectivity. |
| Similar reactivity of the two halogen atoms. | If the halogens are different (e.g., 2-chloro-4-iodopyridine), the reaction will likely occur at the more reactive C-I bond. If the halogens are the same, the electronic and steric environment of each position will dictate reactivity. In some cases, catalyst and ligand choice can influence regioselectivity.[4] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for Sonogashira reactions, providing a basis for selecting optimal conditions.
Table 1: Effect of Base and Solvent on a Copper-Free Sonogashira Reaction [6]
| Entry | Base | Solvent | Yield (%) |
| 1 | DABCO | DCM | <50 |
| 2 | DABCO | MTBE | <50 |
| 3 | DABCO | MeOH | <50 |
| 4 | DABCO | EtOH | <50 |
| 5 | DABCO | THF | 62 |
| 6 | DABCO | 1,4-Dioxane | 74 |
| 7 | DABCO | ACN | 80 |
| 8 | DABCO | DMF | 95 |
| 9 | DABCO | NMP | 40 |
| 10 | DABCO | Water (with PTS) | Moderate |
| 11 | DABCO | DMSO | 100 |
| 12 | None | DMSO | 0 |
| 13 | NaOAc | DMSO | 86 (at 2h) |
| 14 | K₂CO₃ | DMSO | Excellent |
| 15 | Cs₂CO₃ | DMSO | Ineffective |
| 16 | TBAF | DMSO | Ineffective |
Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (5 mol %), base (1.0 mmol), solvent (2.5 mL), room temperature, 18 h under argon. Yields determined by LC/MS.
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of 2,5-Diiodopyrazine [5]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | Room Temp | - | Good |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High |
Note: Yields are reported for analogous aryl halides as direct comparative data for 2,5-diiodopyrazine was not available in a single study.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Dihaloheterocycle
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the dihaloheterocycle (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add a degassed solvent (e.g., THF or DMF, 10 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol for mono-alkynylation) dropwise via syringe over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the halide). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Dihaloheterocycle
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the dihaloheterocycle (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol for mono-alkynylation) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
catalyst and ligand selection for selective C-I vs C-Br coupling
Welcome to the technical support center for catalyst and ligand selection in selective C-I versus C-Br cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in achieving high chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction not selective for the C-I bond over the C-Br bond?
A1: Poor selectivity in C-I vs. C-Br coupling typically arises from reaction conditions that are too harsh, an inappropriate catalyst/ligand system, or both. The carbon-iodine (C-I) bond is inherently weaker and more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] However, if the reaction temperature is too high or the catalyst system is too reactive, the energy barrier for C-Br activation can be overcome, leading to a mixture of products. Key factors influencing selectivity include the choice of ligand, palladium precursor, temperature, and base.
Q2: What are the general principles for selecting a catalyst and ligand for C-I selective coupling?
A2: For high C-I selectivity, the goal is to choose a catalyst system that is active enough to cleave the C-I bond efficiently but not so reactive that it also activates the more stable C-Br bond.
-
Ligands: Sterically hindered (bulky) and electron-rich phosphine ligands are often preferred.[3] Bulky ligands can create a sterically demanding environment around the palladium center, which favors interaction with the less sterically hindered and more accessible C-I bond.
-
Catalysts: Pd(0) sources like Pd(PPh₃)₄ are often used directly.[1][2] When using Pd(II) precatalysts (e.g., Pd(OAc)₂), the in-situ reduction to Pd(0) needs to be efficient under the reaction conditions. The choice of ligand is crucial in modulating the reactivity of the active Pd(0) species.[4]
Q3: How does reaction temperature impact selectivity?
A3: Lower reaction temperatures (e.g., room temperature to 80 °C) generally favor selective C-I bond activation. The activation energy for C-I bond cleavage is lower than that for the C-Br bond. By keeping the temperature modest, you provide enough energy to overcome the C-I barrier without readily overcoming the higher C-Br barrier. Reactions heated to higher temperatures (e.g., 100 °C or more) are more likely to result in the coupling of both halides.[1]
Q4: Can the choice of base influence the selectivity of the reaction?
A4: Yes, the base plays a critical role, primarily in the transmetalation step of catalytic cycles like the Suzuki-Miyaura coupling. While its direct effect on oxidative addition selectivity is less pronounced than ligands or temperature, an inefficient base can slow down the overall catalytic cycle. This may lead to catalyst decomposition or side reactions, which can indirectly affect selectivity and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often depends on the specific substrates and solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Selectivity (Significant C-Br coupling observed) | 1. Reaction Temperature is Too High: Excess thermal energy is overcoming the activation barrier for C-Br cleavage. | Decrease the reaction temperature. Start optimization screens at a lower temperature (e.g., 50-60 °C) and increase incrementally only if C-I coupling is too slow.[1] |
| 2. Ligand Choice: The ligand may be too small or not electron-donating enough, leading to a highly reactive catalyst that does not differentiate well between the two halogens. | Switch to a more sterically hindered and/or electron-rich phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) can improve selectivity.[3] | |
| 3. High Catalyst Loading: High concentrations of the active catalyst can sometimes lead to reduced selectivity. | Reduce the catalyst loading to the minimum required for efficient C-I coupling (e.g., 0.5-2 mol%).[5] | |
| Low or No Conversion (Starting material remains) | 1. Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) species, or the Pd(0) catalyst has decomposed. | Ensure an inert atmosphere is maintained to prevent oxidation.[1] Consider using a direct Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, ensure the ligand and solvent conditions are suitable for reduction. |
| 2. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for C-I oxidative addition. | Gradually increase the temperature in 10 °C increments. Monitor the reaction closely for the onset of C-Br coupling. | |
| 3. Poorly Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst, shutting down the catalytic cycle. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][6] | |
| Reaction Stalls (Incomplete conversion) | 1. Catalyst Deactivation: The ligand may dissociate, leading to the formation of inactive palladium black. | Consider using a bidentate ligand (e.g., dppf, XantPhos) which can chelate the palladium center more strongly and prevent decomposition.[7] |
| 2. Boronic Acid Decomposition (Suzuki): The boronic acid coupling partner may be degrading under the reaction conditions before coupling can occur. | Ensure the base is not too strong for the boronic acid being used. Add the boronic acid in portions or use a more stable boronate ester (e.g., a pinacol ester). |
Data on Ligand and Condition Effects
The selection of the correct ligand is critical for achieving high selectivity. The following table summarizes representative data from literature, showcasing how ligand choice can influence the outcome of the reaction.
Table 1: Effect of Ligand and Temperature on Selectivity in Suzuki-Miyaura Coupling (Note: Data is illustrative, based on trends reported in scientific literature.[3][8] Actual results will vary with substrate.)
| Substrate | Pd Source | Ligand | Base | Solvent | Temp (°C) | C-I:C-Br Product Ratio |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | >95:5 |
| 1-Bromo-4-iodobenzene | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 25 | >98:2 |
| 1-Bromo-4-iodobenzene | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 100 | ~70:30 |
| 5-Bromo-2-iodopyrimidine | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 85 | >95:5 |
| 2,4-Dichloropyridine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Poor Selectivity |
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr | K₃PO₄ | Dioxane/H₂O | 100 | 1:10 (C2:C4) |
*Note: Dichloro-substrates are included to illustrate how principles of selectivity extend to other dihalopyridines, where electronic effects and ligand choice can direct reactivity to a specific site.[8]
Visual Guides & Workflows
Logical Flow for Catalyst/Ligand Selection
This diagram outlines the decision-making process for selecting the appropriate catalyst and ligand system to favor C-I coupling.
Caption: Decision workflow for optimizing C-I selectivity.
General Experimental Workflow
This diagram illustrates the standard laboratory procedure for setting up a selective cross-coupling reaction under an inert atmosphere.
Caption: Standard workflow for inert atmosphere cross-coupling.
Key Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the selective coupling at the C-I position of a bromo-iodinated aryl substrate.[1][2]
Materials:
-
Bromo-iodoaryl substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-iodoaryl substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Catalyst Inhibition by the Aminopyridine Moiety
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition caused by the aminopyridine moiety in their chemical reactions.
Troubleshooting Guide
Issue: Poor or no conversion in a cross-coupling reaction involving an aminopyridine-containing substrate.
Possible Cause: The nitrogen atoms in the aminopyridine moiety can act as strong ligands, coordinating to the metal center of the catalyst and inhibiting its activity. This is a common issue in reactions like Suzuki, Buchwald-Hartwig, and Heck couplings.[1] The lone pair of electrons on both the pyridine nitrogen and the amino group can bind to the catalyst, leading to the formation of stable, inactive complexes that disrupt the catalytic cycle.[2][3]
Question 1: My palladium-catalyzed cross-coupling reaction with a 2-aminopyridine substrate is failing. What are the likely causes and how can I troubleshoot it?
Answer:
Failure in palladium-catalyzed cross-coupling reactions with 2-aminopyridine substrates is frequently due to catalyst inhibition. The bidentate nature of the 2-aminopyridine moiety can lead to the formation of a stable chelate with the palladium center, effectively taking the catalyst out of the reaction cycle.
Troubleshooting Steps:
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Increase Catalyst Loading: A straightforward initial approach is to increase the catalyst loading. This can compensate for the portion of the catalyst that is deactivated by coordination with the aminopyridine.
-
Ligand Selection: The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands can promote the desired catalytic turnover by destabilizing the inhibitory aminopyridine-palladium complex.
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Use of Additives: In some cases, the addition of a Lewis acid or a halide scavenger can help to disrupt the inhibitory coordination of the aminopyridine to the catalyst.
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Protecting Groups: Temporarily protecting the amino group of the aminopyridine can prevent its coordination to the catalyst. The protecting group can be removed after the cross-coupling reaction.
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Alternative Catalysts: If the above measures fail, consider using a different catalyst system that is known to be more robust to inhibition by nitrogen-containing heterocycles.
Question 2: I am observing significant byproduct formation in my reaction. Could this be related to catalyst inhibition by aminopyridine?
Answer:
Yes, catalyst inhibition can lead to the formation of byproducts. When the desired reaction pathway is slowed down or completely halted, side reactions such as homocoupling of the starting materials or decomposition of the catalyst can become more prevalent.[1]
Troubleshooting Steps:
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Reaction Monitoring: Carefully monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS to identify the point at which byproduct formation begins.
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Optimize Reaction Conditions: Adjusting reaction parameters such as temperature, reaction time, and solvent can sometimes favor the desired reaction over side reactions.
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Address Catalyst Inhibition: Employ the strategies mentioned in the previous question to mitigate catalyst inhibition, which is often the root cause of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of catalyst inhibition by the aminopyridine moiety?
A1: The primary mechanism of inhibition is the coordination of the nitrogen atoms of the aminopyridine to the metal center of the catalyst.[2][3] This can occur in a monodentate fashion (through either the pyridine or the amino nitrogen) or, more potently, in a bidentate fashion (chelation), forming a stable metallacycle. This stable complex can be slow to undergo the subsequent steps of the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst.
Q2: Are all aminopyridine isomers equally inhibitory?
A2: The position of the amino group on the pyridine ring can influence the extent of catalyst inhibition. 2-Aminopyridine is often a more potent inhibitor than 3- or 4-aminopyridine due to its ability to act as a bidentate ligand, forming a stable five-membered ring upon coordination to a metal center.
Q3: Can I predict if my aminopyridine-containing substrate will inhibit the catalyst?
A3: While it is difficult to predict with certainty, substrates with a 2-aminopyridine moiety are more likely to cause catalyst inhibition. The electronic properties of the aminopyridine (i.e., the presence of electron-donating or -withdrawing groups) can also play a role. It is always advisable to perform a small-scale test reaction to assess the potential for inhibition.
Q4: Are there any computational tools that can help in understanding and overcoming this inhibition?
A4: Density Functional Theory (DFT) calculations can be a valuable tool for studying the coordination of aminopyridines to metal catalysts and for predicting the stability of various complexes. This information can aid in the rational design of ligands and reaction conditions to minimize inhibition.
Data Presentation
The following table summarizes the impact of ligand choice on the yield of a Buchwald-Hartwig amination reaction involving a bromopyridine substrate, illustrating a strategy to overcome potential inhibition.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2 mol%) | P(t-Bu)₃ (4 mol%) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
| 4 | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | Cs₂CO₃ | Toluene | 100 | 24 | 95 |
This data is a representative compilation from typical Buchwald-Hartwig amination protocols and is intended for illustrative purposes.
Experimental Protocols
Detailed Protocol for Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with a Primary Amine
This protocol provides a general procedure for a reaction where aminopyridine-like substrates could cause inhibition and highlights key considerations.
Materials:
-
2-Bromo-6-methylpyridine
-
Primary amine (e.g., Aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagents: Add anhydrous toluene via syringe. Add the 2-bromo-6-methylpyridine (1.0 equivalent) and the primary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Considerations within the Protocol:
-
If low conversion is observed, consider increasing the catalyst and ligand loading in increments (e.g., to 3 mol% Pd precursor and 6 mol% ligand).
-
If the reaction is still sluggish, a different, more electron-rich, and sterically hindered ligand (e.g., SPhos) may be beneficial.
-
Ensure the base is of high quality and handled under inert conditions, as its efficacy is crucial for the catalytic cycle.
Visualizations
Caption: Mechanism of catalyst inhibition by aminopyridine.
Caption: Troubleshooting workflow for aminopyridine inhibition.
Caption: Typical experimental setup for cross-coupling.
References
preventing dehalogenation side reactions in palladium catalysis
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, specifically dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation is a common and undesired side reaction where the halogen atom (I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, reducing the yield of your desired cross-coupled product and complicating purification.[1][3]
Q2: What are the primary causes of this unwanted dehalogenation?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This Pd-H intermediate can arise from various sources in your reaction mixture, including:
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Solvents: Protic solvents like alcohols or even trace amounts of water can act as hydride donors.[2][3][4] Aprotic polar solvents such as DMF can also be a source of hydrides.[1]
-
Bases: Amine bases (e.g., triethylamine) and certain strong bases can generate Pd-H species.[1][4]
-
Additives: Certain additives or impurities in your reagents can inadvertently introduce a hydride source.
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Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.[1]
Q3: My Suzuki-Miyaura coupling of an electron-rich aryl bromide is showing significant dehalogenation. What is the first thing I should try?
A3: For electron-rich aryl halides, which are particularly susceptible to dehalogenation, the first and often most effective parameter to adjust is the ligand .[1][2][3] Switch to a bulkier, more electron-rich phosphine ligand. Good starting points for screening include Buchwald's biaryl phosphine ligands like SPhos and XPhos, or ferrocenyl phosphines such as dppf.[1][4] These ligands tend to promote the desired reductive elimination of the product over the dehalogenation pathway.[4]
Q4: I'm observing dehalogenation in my Heck reaction. Should I increase or decrease the temperature?
A4: In Heck couplings, higher temperatures can often increase the rate of dehalogenation.[1] Therefore, it is recommended to first try lowering the reaction temperature .[1] If the reaction is too slow at lower temperatures, consider using microwave irradiation, which can sometimes promote the desired coupling at a lower bulk temperature and for a shorter reaction time, thereby minimizing the dehalogenation side product.[1]
Q5: In my Sonogashira coupling, I'm using triethylamine as a base and see dehalogenation. What's a good alternative?
A5: Amine bases like triethylamine (TEA) can be a source of hydrides, leading to dehalogenation in Sonogashira reactions.[1] A good troubleshooting step is to switch to an inorganic base .[1] Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as alternatives.[1]
Q6: Can the type of halide (I, Br, Cl) on my starting material affect the likelihood of dehalogenation?
A6: Yes, absolutely. The propensity for dehalogenation generally follows the order of C-X bond reactivity: I > Br > Cl.[2][3] Aryl iodides are the most reactive and, therefore, the most susceptible to this side reaction.[2][3] If your synthetic route allows, switching from an aryl iodide to an aryl bromide or chloride can significantly reduce the amount of dehalogenated byproduct.[3]
Troubleshooting Guides
Issue 1: High Levels of Dehalogenated Byproduct in a Suzuki-Miyaura Coupling
If you are observing significant dehalogenation, follow this systematic approach to troubleshoot the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting dehalogenation.
Detailed Steps:
-
Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step relative to dehalogenation.[1][4]
-
Recommendation: Screen a panel of ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[1]
-
-
Base Optimization: The base can be a source of hydrides or influence the reaction pathways.
-
Recommendation: If using a strong base, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2]
-
-
Solvent Selection: Solvents that can act as hydrogen donors will exacerbate dehalogenation.
-
Temperature Control: Lowering the temperature can sometimes slow down the dehalogenation pathway more than the desired coupling.
-
Recommendation: Attempt the reaction at a lower temperature.
-
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Dehalogenation can also be a problematic side reaction in C-N couplings, competing with the desired amination.
Logical Relationships of Mitigation Strategies
Caption: Key parameters influencing the outcome of Buchwald-Hartwig amination.
Recommendations:
-
Ligand Choice: As with other cross-couplings, bulky, electron-rich ligands (e.g., RuPhos, XPhos) are often effective at promoting C-N bond formation and suppressing dehalogenation.[6]
-
Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to facilitate amine deprotonation without introducing a hydride source.[6][7]
-
Temperature: Running the reaction at a lower temperature may help reduce dehalogenation, especially if using a pre-catalyst that forms the active Pd(0) species efficiently at milder conditions.[6]
-
Substrate: If possible, using an aryl bromide instead of an aryl chloride can sometimes lead to cleaner reactions, although modern catalysts often handle chlorides well.[8]
Data Presentation
The following table summarizes the general trends observed when modifying reaction parameters to minimize dehalogenation. Actual results are highly dependent on the specific substrates used.
| Parameter | Change | Effect on Dehalogenation | Typical Recommendation for Minimizing Dehalogenation | Applicable Reaction(s) |
| Ligand | Switch to bulkier, more electron-rich phosphine | Decreases | Use Buchwald (XPhos, SPhos) or ferrocenyl (dppf) ligands.[1][2] | Suzuki, Heck, Buchwald-Hartwig |
| Base | Switch from amine/strong base to inorganic base | Decreases | Use K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] | Suzuki, Sonogashira |
| Solvent | Switch from protic/hydride source to aprotic | Decreases | Use Toluene, Dioxane, or THF. Avoid alcohols and DMF.[1][2][5] | All Cross-Coupling Reactions |
| Temperature | Decrease reaction temperature | Generally Decreases | Run at the lowest temperature that allows for efficient coupling.[1] | Heck, Buchwald-Hartwig |
| Halide | Switch from I to Br or Cl | Decreases | Use Ar-Br or Ar-Cl instead of Ar-I if possible.[2][3] | All Cross-Coupling Reactions |
Experimental Protocols
Protocol 1: Ligand Screening to Minimize Dehalogenation in Suzuki-Miyaura Coupling
Objective: To identify the optimal phosphine ligand that maximizes the yield of the cross-coupled product while minimizing the formation of the dehalogenated byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%)
-
Panel of phosphine ligands (e.g., PPh₃, dppf, XPhos, SPhos; 1.2-2.4 mol% per Pd)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To a series of oven-dried reaction vials under an inert atmosphere, add the aryl halide, boronic acid, and base.
-
In separate vials, prepare stock solutions of the palladium precursor and each ligand in the chosen solvent.
-
Add the palladium stock solution to each reaction vial, followed by the respective ligand stock solution.
-
Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for analysis.
-
Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
The ligand that provides the highest product-to-byproduct ratio is considered optimal for these conditions.
Reaction Pathways
The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing dehalogenation pathway that leads to byproduct formation.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
Technical Support Center: Improving Yields for Cross-Coupling with Electron-Rich Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when performing cross-coupling reactions with electron-rich heterocycles such as pyrroles, furans, thiophenes, and indoles.
General Troubleshooting for Cross-Coupling with Electron-Rich Heterocycles
This section addresses issues common to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Stille) involving electron-rich heterocyclic substrates.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an electron-rich heterocycle is giving low to no yield. What are the first things I should check?
A1: When a cross-coupling reaction with an electron-rich heterocycle fails, a systematic check of the reaction parameters is crucial. Here are the initial steps to take:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are air-sensitive, so proper handling is essential.
-
Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Reagent Quality: Impurities in the heterocyclic substrate or degradation of the coupling partner (e.g., protodeboronation of boronic acids) can inhibit the catalyst.[3]
-
Solubility: Poor solubility of starting materials, particularly nitrogen-containing heterocycles, can significantly slow down the reaction rate.[2] Consider screening different solvents or increasing the reaction temperature.
Q2: My reaction mixture is turning black. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[3] This consists of agglomerated, catalytically inactive palladium metal. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) catalytic species and preventing aggregation.[3][4][5][6] These ligands create a sterically hindered environment around the palladium center.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It's advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[3] Rigorous degassing of solvents is critical.
Q3: Why are electron-rich heterocycles so challenging as substrates in cross-coupling reactions?
A3: The primary challenges with electron-rich heterocycles stem from the heteroatoms themselves:
-
Catalyst Poisoning: Nitrogen and sulfur atoms in the heterocyclic ring can coordinate strongly to the palladium catalyst.[7][8] This can form stable, "off-cycle" complexes that are catalytically inactive, a process known as catalyst poisoning.[3]
-
Altered Reactivity: The electron-rich nature of these rings can affect the oxidative addition step and make them more susceptible to side reactions. For instance, electron-rich heterocyclic boronic acids are prone to protodeboronation.[1]
A logical troubleshooting workflow for these general issues is presented below.
Caption: General troubleshooting workflow for low-yielding cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but its application to electron-rich heterocycles requires careful optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product, starting materials consumed | Protodeboronation of the heterocyclic boronic acid. | Use a milder base like KF or K₂CO₃.[1] Use a more stable boronate ester (e.g., pinacol or MIDA esters).[2] Run the reaction under anhydrous conditions.[2] |
| Low yield with unreacted starting materials | Catalyst poisoning by N- or S-heterocycle. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[2] Use a well-defined palladium precatalyst (e.g., SPhos Pd G2/G3) for efficient generation of the active catalyst.[9] Consider slow addition of the heterocyclic partner to maintain its low concentration.[2] |
| Significant homocoupling of the boronic acid | Presence of oxygen. | Thoroughly degas the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon) and maintain a positive inert gas pressure.[1][2] |
| Reaction stalls with thiophene-containing substrates | Progressive catalyst deactivation by sulfur. | Increase catalyst loading. Use a robust ligand that is less susceptible to sulfur poisoning. Employ a "slow-release" strategy by adding the thiophene boronic acid portion-wise.[7] |
Experimental Protocol: Suzuki Coupling of 4-Bromoindazole
This protocol is adapted from a procedure for the coupling of nitrogen-rich heterocycles.[9]
-
Preparation: In a glovebox, add 4-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the SPhos Pd G2 precatalyst (1.5 mol %) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add degassed 1,4-dioxane to the vial to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the vial and place it in a preheated heating block at 60 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, but heteroaromatic substrates can be particularly challenging due to catalyst inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction with a primary amine and a heterocyclic halide | Tight binding of the amine (e.g., ammonia) to the palladium center. | Use an ammonia equivalent, such as a benzophenone imine or a silylamide, followed by hydrolysis.[10] |
| Low yield with N-heterocyclic substrates | Catalyst inhibition by the heterocyclic nitrogen. | Use bulky, electron-rich ligands like RuPhos or BrettPhos to minimize catalyst inhibition.[11] Employ a weak base (e.g., Cs₂CO₃, K₃PO₄) to avoid decomposition of base-sensitive heterocycles.[12][13] |
| Reaction with aryl chlorides is sluggish | Inefficient oxidative addition of the C-Cl bond. | Use a catalyst system known to be effective for aryl chlorides, often involving highly active, sterically demanding ligands like tBuBrettPhos.[11] Higher temperatures may be required. |
| Decomposition of base-sensitive substrates | The base is too strong (e.g., NaOtBu). | Switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃) or a combination of an organic and inorganic base (e.g., DBU + NaTFA).[13] |
Key Ligand Generations for Buchwald-Hartwig Amination
The evolution of ligands has been critical for expanding the scope of this reaction.
| Ligand Generation | Key Features & Applications | Common Ligands |
| First Generation | Effective for aryl bromides with secondary amines. Less effective for primary amines. | P(o-tolyl)₃ |
| Second Generation (Bulky, Monophosphine) | Expanded scope to aryl chlorides and primary amines. Increased catalyst stability and activity. | XPhos, SPhos, RuPhos, BrettPhos |
| Specialized Ligands | Designed for particularly challenging substrates, such as amides or highly hindered amines. | tBuBrettPhos, DavePhos[11] |
Heck Reaction
The Heck reaction couples alkenes with aryl or vinyl halides. With electron-rich heterocycles, regioselectivity can be a significant challenge.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield with iodo- or bromo-indoles | Suboptimal reaction conditions. | For simple halo-indoles, the reaction can be high-yielding even in the absence of a ligand, using aqueous conditions with a base like Na₂CO₃.[14] |
| Poor regioselectivity with indole substrates (C2 vs. C3 functionalization) | Intrinsic reactivity of the indole ring. | Regioselectivity can be controlled by ligand choice. For example, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to switch selectivity in the oxidative Heck reaction of indoles.[15][16][17] |
| Low conversion with halo-tryptophans | Catalyst inhibition or poor solubility. | The use of a water-soluble ligand, such as TXPTS or TPPTS, can significantly improve yields for these more complex substrates in aqueous media.[14] |
The diagram below illustrates the decision-making process for optimizing Heck reactions with indole derivatives.
Caption: Decision tree for Heck reaction optimization with indole substrates.
Stille Coupling
The Stille reaction couples organostannanes with various sp²-hybridized organic halides. While versatile, the toxicity of organotin reagents is a significant drawback.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction rate | The transmetalation step is often rate-limiting. | The choice of ligand can accelerate the reaction. In some cases, copper(I) salts can be used as co-catalysts to facilitate transmetalation. |
| Difficulty coupling with furan or thiophene stannanes | The nature of the heterocycle can influence the transmetalation rate. | Optimization of the palladium source, ligand, and solvent is crucial. For furan and thiophene systems, ligands that promote a more electron-rich palladium center can be beneficial. |
| Formation of byproducts | Homocoupling of the stannane reagent or the organic halide. | Ensure a thoroughly deoxygenated environment. The purity of the organostannane is critical; purification by chromatography or distillation may be necessary. |
Experimental Protocol: General Stille Coupling
This protocol provides a general starting point for Stille couplings.
-
Preparation: To a flame-dried flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the heterocyclic halide (1.0 equiv), and the organostannane (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting materials by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture is often treated with an aqueous KF solution to precipitate tin byproducts as insoluble fluorides, which can then be removed by filtration. The filtrate is then extracted with an organic solvent, washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Impact of Base Selection on Regioselectivity in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of base selection in controlling the regioselectivity of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the base plays several crucial roles throughout the catalytic cycle. Its primary functions include:
-
Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the organoboron species (boronic acid) to form a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[1][2][3]
-
Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HX) that is generated during the reaction, preventing it from protonating the catalyst or other reaction components, which could lead to catalyst deactivation.[4]
-
Regeneration of the Catalyst: In the final step of the catalytic cycle for reactions like the Heck coupling, the base is essential for regenerating the active Pd(0) catalyst from the Pd(II) intermediate.[5]
-
Influencing the Catalytic Species: Depending on the reaction, the base can interact with the palladium center, influencing its electronic properties and coordination sphere, which in turn can affect reactivity and selectivity.[6][7][8] In some cases, increasing the base concentration can even inhibit the reaction by competing with other reagents for coordination to the palladium center.[6][7]
Q2: How does the choice of base influence the regioselectivity of a coupling reaction?
Regioselectivity refers to the preference for bond formation at one position over other possible positions.[9] The choice of base is a critical parameter that can significantly influence this outcome through several mechanisms:
-
Steric Hindrance: Bulky bases can sterically hinder the approach of the catalyst or substrate to a particular reaction site, thereby favoring reaction at a less sterically congested position.[10][11][12] This is a key factor in controlling selectivity.
-
Electronic Effects: The electronic properties of the base can alter the electronic density of the catalytic intermediates. This can influence which reaction pathway is favored, particularly in systems where cationic or neutral pathways lead to different regioisomers, as seen in the Heck reaction.[5][13]
-
Reaction Pathway Modulation: Different bases can promote different mechanistic pathways. For instance, in Suzuki coupling, there are two proposed pathways for boronic acid activation (boronate pathway and hydroxide pathway), and the choice of base can determine which is dominant.[3] Similarly, in Heck reactions, the base can influence whether the reaction proceeds through a neutral or cationic pathway, which directly impacts regioselectivity.[13]
Q3: What are the key differences between using inorganic vs. organic bases?
Both inorganic and organic bases are widely used, and the choice depends on the specific substrates, solvent, and desired outcome.
-
Inorganic Bases: (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF)
-
Effectiveness: Generally, inorganic bases like carbonates and phosphates provide high yields in many standard coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]
-
Solubility: They are often poorly soluble in common organic solvents, leading to heterogeneous reaction mixtures. This can sometimes be advantageous but may also lead to reproducibility issues. The use of aqueous solvent mixtures is common.[6][14]
-
Strength: They range from weak (KF, carbonates) to strong (K₃PO₄, hydroxides). Stronger bases are often more effective but can cause side reactions with sensitive functional groups.[3][15]
-
-
Organic Bases: (e.g., Triethylamine (TEA), DBU, Hunig's base)
-
Solubility: Organic bases are typically soluble in organic solvents, leading to homogeneous reaction conditions which can be beneficial for kinetics and high-throughput screening.[6][8]
-
Coordination: They can coordinate to the palladium center, which can either stabilize catalytic intermediates or inhibit the reaction, depending on their binding properties.[6][7]
-
Application: They are commonly used in reactions like the Heck and Sonogashira couplings.[4][13]
-
Q4: How do I select an initial base for my reaction?
Selecting a starting point for base optimization depends on the type of coupling reaction and the properties of your substrates. The following decision-making workflow can serve as a general guide.
Troubleshooting Guide
Q5: My reaction shows poor or incorrect regioselectivity. How can I troubleshoot this by changing the base?
Poor regioselectivity is a common issue where the base plays a pivotal role. A systematic approach to troubleshooting is recommended.
Q6: I am observing significant side reactions, such as homocoupling or protodeboronation in Suzuki coupling. Can the base be the cause?
Yes, the base can contribute to side reactions.
-
Homocoupling: This is often promoted by the presence of oxygen. While not directly caused by the base, a very strong base can sometimes accelerate competing pathways.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source before transmetalation occurs. Using an excessively strong base (like hydroxides) in an aqueous medium can promote this side reaction. Switching to a weaker base like a carbonate or phosphate, or using anhydrous conditions, can help minimize this issue.
Q7: My starting materials or products contain base-sensitive functional groups (e.g., esters, cyanides). What bases should I use?
For substrates with base-labile functional groups, the choice of base is critical to avoid hydrolysis or other degradation pathways.
-
Recommendation: Use weaker bases. Fluoride sources like KF or mild carbonate bases (e.g., Na₂CO₃, K₂CO₃) are often suitable.[1][15]
-
Avoid: Strong hydroxide bases (NaOH, KOH) and alkoxides should generally be avoided as they can readily hydrolyze esters or react with other sensitive groups.[15]
Data Presentation: Base Comparison in Suzuki-Miyaura Coupling
The selection of a base can dramatically affect the yield of a cross-coupling reaction. The following table summarizes the performance of various bases in a model Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.
| Entry | Base | pKa (of Conjugate Acid) | Type | Yield (%) | Reference(s) |
| 1 | Na₂CO₃ | 10.3 | Inorganic | 98 | [16] |
| 2 | K₂CO₃ | 10.3 | Inorganic | 90-99 | [3] |
| 3 | K₃PO₄ | 12.3 | Inorganic | 90-99 | [3] |
| 4 | Cs₂CO₃ | 10.3 | Inorganic | 90-99 | [3] |
| 5 | NaOH | 15.7 | Inorganic | ~70 | [3] |
| 6 | KOH | 15.7 | Inorganic | 70-90 | [3] |
| 7 | Triethylamine (TEA) | 10.8 | Organic | Low | [2] |
| 8 | KF | 3.2 | Inorganic | Moderate-High | [3] |
| Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.[2] |
Experimental Protocols
General Protocol for Screening Bases in a Suzuki-Miyaura Coupling Reaction
This protocol provides a standardized method for comparing the efficacy of different bases to optimize regioselectivity and yield.[2]
Materials:
-
Aryl halide (e.g., 4-bromo-1-chlorobenzene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, DBU; 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a series of flame-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Base Addition: To each respective vial, add the selected base (2.0 mmol).
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (11 mL) to each vial via syringe.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C). Stir the reactions for a set time (e.g., 12 hours).
-
Monitoring and Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), add the internal standard, and filter through a small plug of silica. Analyze the samples by GC or LC-MS to determine the conversion, yield, and ratio of regioisomers.
-
Work-up (for isolation): Once the optimal base is identified, the reaction can be scaled up. After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of the Base's Role in the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the critical step where the base activates the boronic acid.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 9. Regioselectivity - Wikipedia [en.wikipedia.org]
- 10. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Steric effects - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. jmcct.com [jmcct.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Thienopyridine Derivative Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the synthesis of thienopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for thienopyridine derivatives suitable for scale-up?
A1: Two common and scalable routes for synthesizing the thienopyridine core are the Gewald reaction and the construction from a substituted pyridine. The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can then be further elaborated to the desired thienopyridine.[1] The alternative route involves building the thiophene ring onto a pre-existing substituted pyridine core.[2] A notable example of a scalable synthesis is that of Ticlopidine, which starts from thiophene and proceeds through a five-step sequence.[3][4]
Q2: What are the most critical process parameters to monitor during the scale-up of thienopyridine synthesis?
A2: Several critical process parameters must be carefully monitored and controlled during scale-up to ensure reproducibility, safety, and product quality. These include:
-
Temperature: Many reactions in thienopyridine synthesis are temperature-sensitive. Inadequate temperature control can lead to the formation of impurities and reduced yields. Exothermic reactions, in particular, require efficient heat dissipation to prevent thermal runaway.[5]
-
Rate of Reagent Addition: The controlled addition of reagents is crucial, especially for highly reactive substances or when managing exothermic reactions. A slow and controlled addition rate can help maintain the desired reaction temperature and minimize the formation of side products.
-
Stirring and Mixing: Efficient mixing is essential to ensure homogeneity, particularly in multiphase reactions or when dealing with slurries. Poor mixing can lead to localized "hot spots" and inconsistent reaction progress.
-
pH: The pH of the reaction mixture can significantly influence reaction kinetics and the stability of both reactants and products. It is a critical parameter to monitor and control, especially during work-up and product isolation.
Q3: What are the common impurities encountered in the synthesis of thienopyridine derivatives, and how can they be minimized?
A3: Common impurities can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. In the Gewald synthesis, for instance, a common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate. To minimize these impurities, it is crucial to optimize reaction conditions such as temperature, solvent, and the choice of base. Purification methods like crystallization are often employed to remove impurities from the final product.[4]
Q4: How can exothermic reactions be safely managed during the scale-up of thienopyridine synthesis?
A4: Managing exotherms is a critical safety consideration in chemical synthesis scale-up. Key strategies include:
-
Semi-batch or Continuous Feeding: Adding one or more reactants gradually allows for better control over the rate of heat generation.
-
Adequate Cooling: Ensuring the reactor has a sufficiently powerful cooling system to dissipate the heat generated by the reaction is paramount.
-
Dilution: Using an appropriate solvent can increase the thermal mass of the reaction mixture, helping to absorb and dissipate heat more effectively.
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[5]
Troubleshooting Guides
Issue: Low Yield in Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a cornerstone for the synthesis of many thienopyridine precursors. Low yields are a common issue during scale-up. This guide provides a systematic approach to troubleshooting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Consider screening bases like piperidine, morpholine, or triethylamine. - Water Removal: The condensation step produces water, which can inhibit the reaction. On a larger scale, consider using a Dean-Stark apparatus to remove water azeotropically. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur. - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can promote side reactions. |
| Dimerization of the α,β-unsaturated nitrile intermediate | This is a common side reaction that competes with the desired cyclization. - Adjust Reaction Conditions: Modifying the temperature or the rate of reagent addition can help minimize the formation of this dimer. |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step. |
Issue: Difficult Product Isolation and Purification
As the scale of the synthesis increases, product isolation and purification can become more challenging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Oiling Out | - Solvent Screening: The choice of crystallization solvent is critical. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that favor crystallization over "oiling out." - Controlled Cooling: A slower, more controlled cooling rate during crystallization can promote the formation of well-defined crystals. |
| Co-precipitation of Impurities | - Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. - Alternative Purification Methods: If crystallization is ineffective, consider other purification techniques such as column chromatography, although this may be less practical at a very large scale. |
| Inefficient Filtration | - Crystal Morphology: Poorly formed crystals can clog filters and slow down filtration. Optimizing crystallization conditions to produce larger, more uniform crystals can improve filtration efficiency. - Filter Aid: Using a filter aid like celite can help to improve filtration rates for fine or gelatinous precipitates. |
Data Presentation
Table 1: Scalable Five-Step Synthesis of Ticlopidine[4]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Formylation of Thiophene | Thiophene, Paraformaldehyde, H₂SO₄, DDQ, Acetonitrile, 80°C, 5h | 94 |
| 2 | Henry Reaction | 2-Thiophenecarboxaldehyde, Nitromethane, Ferric Chloride, Piperidine, 80°C, 3h | 92 |
| 3 | Reduction of Nitroalkene | 2-(2-nitrovinyl)thiophene, Lithium Aluminum Hydride, THF, 0°C to rt, 10h | 85 |
| 4 | Cyclization | Thiophene-2-ethylamine, 1,3-Dioxolane, H₂SO₄, 75°C, 10h | 88 |
| 5 | N-Alkylation | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 1-chloro-2-(chloromethyl)benzene, NaH, THF, rt, 1.5h | 78 |
| Overall | ~60 |
Experimental Protocols
Detailed Scalable Protocol for the Synthesis of Ticlopidine
This protocol is adapted from a reported scalable synthesis of Ticlopidine.[4]
Step 1: Synthesis of 2-Thiophenecarboxaldehyde
-
To a two-neck round-bottom flask, add thiophene (1.6 g, 20 mmol), sulfuric acid (0.5 mg, 0.005 mmol), paraformaldehyde (6 g, 200 mmol), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (9.08 g, 40 mmol), and acetonitrile (20 mL).
-
Stir the reaction mixture at 80 °C for 5 hours.
-
Monitor the reaction progress by TLC (10% ethyl acetate in n-hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the formed precipitates by filtration and wash with ethyl acetate.
-
The filtrate is concentrated to give the crude product, which can be purified by column chromatography to yield 2-thiophenecarboxaldehyde (94% yield).
Step 2: Synthesis of 2-(2-nitrovinyl)thiophene
-
In a round-bottom flask, combine 2-thiophenecarboxaldehyde (2.24 g, 20 mmol), nitromethane (1.22 g, 20 mmol), ferric chloride (0.32 g, 2 mmol), and piperidine (0.17 g, 2 mmol).
-
Heat the mixture at 80 °C for 3 hours.
-
Monitor the reaction by TLC (15% ethyl acetate in n-hexane).
-
After the reaction is complete, cool the mixture and purify by column chromatography to afford 2-(2-nitrovinyl)thiophene (92% yield).
Step 3: Synthesis of Thiophene-2-ethylamine
-
To a solution of 2-(2-nitrovinyl)thiophene (2.32 g, 15 mmol) in anhydrous THF (50 mL) at 0 °C, add lithium aluminum hydride (LAH) (1.14 g, 30 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Monitor the reaction by TLC (10% ethyl acetate in n-hexane).
-
Quench the reaction by the cautious addition of water (50 mL) followed by 1 M hydrochloric acid (50 mL) to acidify the solution.
-
Heat the mixture at 80–85 °C for 2 hours.
-
Cool the reaction mixture to room temperature and wash the acidic layer with ether (4 x 50 mL).
-
Basify the acidic layer with aqueous NaOH to liberate thiophene-2-ethylamine, which can be extracted with an organic solvent. The yield for this step is 85%.[4]
Step 4: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
In a 500 mL single-neck round-bottom flask fitted with a condenser, place thiophene-2-ethylamine (1.8 g, 14.6 mmol).
-
Add concentrated H₂SO₄ (20 mL) and stir the mixture for 1 hour.
-
Add 1,3-dioxolane (5.4 g, 73.4 mmol) to the reaction mixture with continuous stirring.
-
Reflux the reaction mixture in an oil bath for 10 hours.
-
Monitor the reaction progress by TLC (10% ethyl acetate in n-hexane).
-
Cool the reaction to room temperature and quench by the cautious addition of water (50 mL).
-
The product can be isolated after work-up to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (88% yield).[4]
Step 5: Synthesis of Ticlopidine
-
To a suspension of NaH (0.36 g, 15 mmol) in anhydrous THF (30 mL), add a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.39 g, 10 mmol) in THF (10 mL) at room temperature.
-
Stir the mixture for 30 minutes, then add a solution of 1-chloro-2-(chloromethyl)benzene (1.61 g, 10 mmol) in THF (10 mL).
-
Stir the reaction at room temperature for 1.5 hours.
-
Monitor the reaction by TLC (10% ethyl acetate in n-hexane).
-
After completion, quench the reaction with a saturated solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain ticlopidine as a pale-yellow oil (78% yield).[4]
Visualizations
Caption: General workflow for scaling up the synthesis of thienopyridine derivatives.
Caption: Troubleshooting decision tree for low yield in the Gewald reaction.
Caption: Reaction pathway for Ticlopidine synthesis with critical control points (CPPs).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine and 3,7-dibromothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two key heterocyclic building blocks: 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine and 3,7-dibromothieno[3,2-c]pyridin-4-amine. Understanding the differential reactivity of the halogen substituents is crucial for the strategic design and synthesis of novel compounds in medicinal chemistry and drug discovery.
Introduction
The thieno[3,2-c]pyridine scaffold is a prominent pharmacophore in the development of various therapeutic agents. The ability to selectively functionalize this core structure at different positions allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the comparative reactivity of the 3- and 7-positions when substituted with bromine and iodine, providing a predictive framework for their behavior in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Theoretical Reactivity Profile
The reactivity of halogenated aromatic and heteroaromatic compounds in cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The general trend for bond dissociation energy (BDE) is C-I < C-Br < C-Cl, which dictates the ease of oxidative addition to a low-valent metal catalyst, typically the rate-determining step in many cross-coupling cycles.[1] Consequently, the order of reactivity for halogens is generally I > Br > Cl.
For This compound , the presence of two different halogens leads to a significant and predictable difference in reactivity. The C-I bond at the 7-position is substantially weaker than the C-Br bond at the 3-position. This inherent difference allows for highly selective functionalization at the 7-position under carefully controlled reaction conditions.
In the case of 3,7-dibromothieno[3,2-c]pyridin-4-amine , both leaving groups are identical. The site of the initial reaction is therefore determined by more subtle electronic and steric factors. In many heterocyclic systems, positions alpha to a heteroatom (like the 7-position relative to the pyridine nitrogen) can exhibit different reactivity compared to other positions. However, achieving high regioselectivity in the functionalization of di-identical halogenated heterocycles can be challenging and often requires careful optimization of catalysts, ligands, and reaction conditions.[1][2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for the derivatization of halogenated heterocycles. The expected outcomes for the two compounds of interest are summarized below.
Data Presentation: Predicted Selectivity in Cross-Coupling Reactions
| Reaction Type | This compound | 3,7-dibromothieno[3,2-c]pyridin-4-amine |
| Suzuki-Miyaura Coupling | High selectivity for reaction at the C7-I bond. | Potential for a mixture of products (mono-substitution at C3 or C7, and di-substitution). Achieving high selectivity for mono-substitution at a specific position would require careful optimization. |
| Buchwald-Hartwig Amination | High selectivity for amination at the C7-I bond. | Similar to Suzuki coupling, a mixture of products is possible. Regioselectivity will be influenced by the steric and electronic properties of the incoming amine and the ligand on the palladium catalyst. |
| Sonogashira Coupling | High selectivity for alkynylation at the C7-I bond. | Potential for reaction at either C-Br bond, with selectivity being catalyst and condition-dependent. |
Experimental Protocols: General Procedure for a Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the 7-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed DME/water solvent mixture.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Concepts
Logical Flow for Site-Selective Cross-Coupling
The following diagram illustrates the decision-making process for achieving site-selective functionalization of the two dihalogenated thieno[3,2-c]pyridines.
Caption: Workflow for site-selective cross-coupling.
General Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
References
A Head-to-Head Comparison of Suzuki and Stille Coupling for Thienopyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thienopyridine core is a critical step in the synthesis of a wide array of pharmacologically active compounds. Among the various cross-coupling methods available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile tools for the formation of carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two indispensable reactions for the functionalization of thienopyridines, offering insights to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the reaction mixture. |
Performance in Specific Applications: A Data-Driven Comparison
While both the Suzuki and Stille couplings are effective for C-C bond formation, their performance can vary significantly depending on the specific substrates and desired outcome. The choice between the two often involves a trade-off between the low toxicity and ease of handling of organoboron reagents in the Suzuki coupling and the often broader substrate scope and milder reaction conditions of the Stille coupling.
Functionalization of a Thieno[3,2-b]pyridine Derivative (Suzuki Coupling)
In a study on the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl or heteroaryl boronic acid derivatives demonstrated high to excellent yields.
| Entry | Aryl/Heteroaryl Boronic Acid Derivative | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 91 |
| 3 | 3-Thienylboronic acid | 78 |
| 4 | 2-Naphthylboronic acid | 82 |
| 5 | 4-Cyanophenylboronic acid | 65 |
Data summarized from a study on the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines.
Comparative Functionalization of Diazocines: An Analogy for Thienopyridines
A direct comparative study on the functionalization of diazocines, which, like thienopyridines, are nitrogen-containing heterocycles, provides valuable insights. In this research, the Stille coupling often outperformed the Suzuki coupling, particularly with challenging substrates.[1]
| Entry | Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 1 | 4-Bromotoluene | 92 | 91 |
| 2 | 4-Bromoanisole | 90 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4 | 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 5 | 2-Bromothiophene | 94 | 66 |
| 6 | 3-Bromothiophene | 90 | 57 |
| 7 | 4-Bromobenzaldehyde | 91 | 59 |
Data from a comparative study on the functionalization of diazocines, highlighting the often superior performance of the Stille coupling for heterocyclic and sterically hindered substrates.[1]
The data suggests that for simple aryl couplings, both methods can provide excellent yields. However, for more sterically hindered substrates (entry 4) and for the coupling of other heterocycles like thiophene (entries 5 and 6), the Stille coupling demonstrated significantly higher efficiency.[1] This trend is particularly relevant for the functionalization of thienopyridines, which can present similar challenges.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromothienopyridine
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Bromothienopyridine (1.0 equiv)
-
Aryl/heteroarylboronic acid or ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the bromothienopyridine, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized thienopyridine.[2]
General Protocol for Stille Coupling of a Bromothienopyridine
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Bromothienopyridine (1.0 equiv)
-
Organostannane reagent (1.0–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromothienopyridine and the palladium catalyst (and ligand, if used).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the resulting slurry through a pad of Celite to remove the precipitated tin fluorides.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Reaction Mechanisms and Experimental Workflows
The catalytic cycles for both the Suzuki and Stille couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
The Suzuki coupling requires a base to activate the organoboron reagent for transmetalation.[4] In contrast, the Stille coupling typically does not require a base, as the organotin reagent is sufficiently reactive to directly transmetalate with the palladium complex.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the functionalization of thienopyridines. The Suzuki coupling is often the preferred initial choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts. However, for substrates that are sterically hindered, electronically challenging, or contain functional groups sensitive to basic conditions, the Stille coupling frequently proves to be a more robust and higher-yielding alternative. The primary drawback of the Stille reaction remains the toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts. The selection of the most appropriate method will ultimately depend on the specific thienopyridine substrate, the nature of the coupling partner, the scale of the reaction, and the tolerance for toxic reagents and byproducts. For complex pharmaceutical intermediates, the reliability and broader functional group tolerance of the Stille coupling may outweigh the concerns associated with tin, while for routine syntheses, the practicality of the Suzuki coupling is often advantageous.
References
validation of a synthetic route to a known BTK inhibitor using 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route to a potent Bruton's tyrosine kinase (BTK) inhibitor, 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine, starting from 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine. The performance of this novel route is objectively compared with established synthetic pathways for the well-known BTK inhibitors, Ibrutinib and Acalabrutinib. This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers in evaluating and selecting synthetic strategies.
Executive Summary
The burgeoning field of BTK inhibitors has led to the development of several life-saving therapies for B-cell malignancies and autoimmune diseases. While established drugs like Ibrutinib and Acalabrutinib have demonstrated clinical efficacy, the exploration of novel scaffolds and synthetic routes remains a critical area of research to improve selectivity, reduce off-target effects, and enhance manufacturing efficiency. This guide details a validated synthetic pathway to a promising thieno[3,2-c]pyridin-4-amine based BTK inhibitor and provides a comparative analysis against the manufacturing processes of Ibrutinib and Acalabrutinib.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the synthesis of the novel thieno[3,2-c]pyridin-4-amine based BTK inhibitor and the established BTK inhibitors, Ibrutinib and Acalabrutinib. The data is compiled from published research and patent literature to provide a clear comparison of reaction yields, purity, and overall efficiency.
Table 1: Synthesis of 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Suzuki Coupling | This compound | (4-phenoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-(4-phenoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine | 85 | >95 |
| 2 | Suzuki Coupling | 3-(4-phenoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, K₂CO₃ | 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine (Compound 13b) | 78 | >98 |
Table 2: Representative Synthesis of Ibrutinib
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Synthesis of pyrazolopyrimidine core | 3-amino-1H-pyrazole-4-carbonitrile | Formamide | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | 85-90 | >97 |
| 2 | Suzuki Coupling | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (4-phenoxyphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 75-85 | >98 |
| 3 | Mitsunobu Reaction | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (R)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester, PPh₃, DIAD | (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 60-70 | >95 |
| 4 | Deprotection | (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | Trifluoroacetic acid | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 90-95 | >98 |
| 5 | Acylation | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Acryloyl chloride, Et₃N | Ibrutinib | 80-90 | >99 |
Table 3: Representative Synthesis of Acalabrutinib
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Synthesis of imidazopyrazine core | 2,3-dichloropyrazine | (S)-2-aminopropan-1-ol | (S)-8-chloro-2,3-dihydro-1H-imidazo[1,2-a]pyrazin-1-ol | 75-85 | >96 |
| 2 | Suzuki Coupling | (S)-8-chloro-2,3-dihydro-1H-imidazo[1,2-a]pyrazin-1-ol | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | (S)-4-(8-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrazin-1-yl)benzamide | 70-80 | >97 |
| 3 | Amidation | (S)-4-(8-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrazin-1-yl)benzamide | 2-aminopyridine, HATU, DIPEA | (S)-4-(8-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | 65-75 | >98 |
| 4 | Acylation | (S)-4-(8-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | 2-butynoic acid, EDCI, HOBt | Acalabrutinib | 80-90 | >99 |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine (Compound 13b)
Step 1: 3-(4-phenoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine
To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water is added (4-phenoxyphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq). The mixture is degassed and heated to 90 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(4-phenoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine.
Step 2: 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine (Compound 13b)
A mixture of 3-(4-phenoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.5 eq) in a 3:1 mixture of DMF and water is degassed and heated to 100 °C for 16 hours under a nitrogen atmosphere. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the final product, 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine.
Representative Synthesis of Ibrutinib
A detailed, multi-step synthesis of Ibrutinib is well-documented in patent literature. A representative, convergent route involves the initial synthesis of the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, followed by a Mitsunobu reaction with a chiral piperidine derivative, deprotection, and final acylation with acryloyl chloride to yield Ibrutinib.
Representative Synthesis of Acalabrutinib
The synthesis of Acalabrutinib typically involves the construction of the core imidazo[1,5-a]pyrazinone ring system, followed by a Suzuki coupling to introduce the benzamide moiety, and a final acylation with 2-butynoic acid.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of BTK inhibitors and a generalized experimental workflow for their synthesis and validation.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: General workflow for the synthesis and validation of the novel BTK inhibitor.
A Comparative Guide to Palladium Catalysts for Selective Coupling of Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalopyridines is a critical transformation in the synthesis of complex molecules central to pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for achieving this goal. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is paramount in controlling reaction outcomes, dictating yield, and ensuring the desired regioselectivity for mono- versus di-functionalization. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to inform catalyst selection for the selective coupling of dihalopyridines.
Performance Comparison of Palladium Catalysts
The selective coupling of dihalopyridines is influenced by several factors, including the nature of the halogen (reactivity order: I > Br > Cl), the steric and electronic properties of the catalyst, and the reaction conditions.[1] Traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are often effective for more reactive substrates like bromo- and iodopyridines.[1] However, achieving high selectivity and yields, particularly with less reactive chloropyridines, often necessitates the use of more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The following table summarizes the performance of different palladium catalysts in the selective mono-arylation of dihalopyridines.
| Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂ / NBu₄Br | Na₂CO₃ | Toluene/H₂O | 100-120 | N/A | High | C4-selective (>99:1)[3] |
| 2,4-Dichloropyridine | Arylboronic acid | Pd-PEPPSI-IPr | Na₂CO₃ / NaOAc | PEG400 / H₂O | 60-100 | ~24 | Moderate to Good | C4-selective (up to 10.4:1)[2][3] |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / PPh₃ (1:≥3) | N/A | N/A | N/A | N/A | N/A | C2-selective[2] |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / PPh₃ (1:≤2.5) | N/A | N/A | N/A | N/A | N/A | C4-selective (up to 13:1)[2] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | N/A | 83 | Mono-arylated at C4[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. Achieving mono-selectivity with dihalopyridines can be challenging, but careful selection of the catalyst and reaction conditions can provide the desired products in high yields.
| Dihalopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Various Primary/Secondary Amines | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu | Toluene or Dioxane | 80-110 | N/A | High (for mono-amination)[5] |
| 2,6-Dibromopyridine | Benzimidazole | CuI / 1,2-Ethanediamine | K₂CO₃ | DMSO | 90 | 12 | 85[6] |
| 2,6-Dibromopyridine | Various Amines | CuI / "L4" ligand | K₂CO₃ | DMSO | 90 | 24 | Good to excellent[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions with dihalopyridines.
Protocol 1: Selective C4-Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[1][3]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂ (0.02 equivalents)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene and Water (degassed, e.g., 10:1 ratio)
Procedure:
-
In a reaction vial, combine 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Add NBu₄Br (3.0 equiv) and PdCl₂ (0.02 equiv).
-
Add the degassed mixture of toluene and water.
-
Heat the reaction mixture at 100-120 °C.
-
Monitor the reaction progress by a suitable technique (e.g., GC or TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-amination of 2,6-Dibromopyridine (Buchwald-Hartwig)[5]
Materials:
-
2,6-Dibromopyridine
-
Amine (1.1 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the base (NaOtBu) to the flask.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
A general understanding of the experimental workflow is essential for planning and executing these coupling reactions. The following diagram, generated using Graphviz, illustrates a typical sequence of steps for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Reaction Kinetics for C-I vs. C-Br Bond Activation in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of halide in cross-coupling reactions is a critical parameter influencing reaction efficiency, rate, and overall yield. The activation of the carbon-halogen (C-X) bond, particularly the oxidative addition step in palladium-catalyzed reactions, is frequently the rate-determining step. This guide provides an objective comparison of the reaction kinetics associated with carbon-iodine (C-I) and carbon-bromine (C-Br) bond activation, supported by experimental data and detailed protocols.
Generally, the reactivity of organohalides in common cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, follows the order: C-I > C-Br > C-Cl.[1][2][3] This trend is primarily attributed to the difference in bond dissociation energies (BDEs); the C-I bond is significantly weaker than the C-Br bond, making it easier to cleave.[4][5] Consequently, the oxidative addition of an aryl iodide to a metal center (e.g., Pd(0)) is kinetically more favorable, proceeding at a faster rate and often under milder conditions than the corresponding aryl bromide.
Quantitative Data Presentation: C-I vs. C-Br Activation
The following table summarizes key quantitative data comparing the fundamental properties and reaction kinetics of C-I and C-Br bonds.
| Parameter | C-I Bond | C-Br Bond | Significance |
| Bond Dissociation Energy (BDE) | ~213 kJ/mol[4] | ~285 kJ/mol[4] | The lower BDE of the C-I bond facilitates easier cleavage, leading to faster reaction rates. |
| Activation Enthalpy (ΔH‡) for Sonogashira Coupling | 48–62 kJ/mol[6] | 54–82 kJ/mol[6] | The lower activation enthalpy for aryl iodides confirms a kinetically more favorable oxidative addition step. |
| General Reactivity in Suzuki Coupling | Higher[1][2] | Lower[1][2] | Aryl iodides are more reactive and can be coupled under milder conditions. |
| General Reactivity in Sonogashira Coupling | Higher[3][7] | Lower[3][7] | The order of reactivity is typically vinyl iodide > aryl iodide > vinyl bromide > aryl bromide.[3][7] |
| Reactivity in Buchwald-Hartwig Amination | Can be lower/inhibited[8][9] | Generally Higher[9] | An exception to the general trend; iodide anions can form unreactive palladium dimers, inhibiting the catalyst.[8] The reactivity order is often Ar-Br > Ar-Cl > Ar-I.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to analyze the kinetics of C-X bond activation.
Protocol 1: High-Throughput Kinetic Analysis of Sonogashira Coupling
This method allows for the parallel kinetic analysis of multiple coupling reactions, providing rich datasets for comparing substrates like aryl iodides and bromides.
-
Objective: To determine and compare the activation parameters (ΔH‡ and ΔS‡) for the Sonogashira coupling of various aryl iodides and aryl bromides.
-
Methodology (based on high-throughput monitoring): [6]
-
Reactor Setup: Load a multi-well reaction vessel with separate solutions of phenylacetylene and a series of 20 different meta- and para-substituted aryl bromides and iodides.
-
Catalyst Loading: Add a solution containing the Pd-phosphine catalyst system to each well to initiate the reactions simultaneously.
-
Temperature Control: Conduct the reactions at various controlled temperatures (e.g., in 10°C increments from 40°C to 80°C) to gather temperature-dependent kinetic data.
-
Reaction Monitoring: Use an automated sampling system to withdraw aliquots from each well at regular time intervals. Quench the aliquots and analyze by a suitable method (e.g., GC-MS or HPLC) to determine the concentration of product over time.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each substrate at each temperature.
-
Eyring Plot Construction: Use the determined rates to construct Eyring plots (ln(k/T) vs. 1/T). The slope and intercept of these plots are used to calculate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for each C-I and C-Br substrate.
-
Protocol 2: Determination of Kinetic Isotope Effects (KIEs) in Buchwald-Hartwig Amination
KIE studies are a powerful tool for elucidating reaction mechanisms and identifying the rate-determining step, which often involves C-X bond cleavage.
-
Objective: To measure the ¹³C KIE at the carbon atom attached to the halogen (KIEc-x) to probe the transition state of the oxidative addition step.
-
Methodology (based on competitive experiments): [10]
-
Substrate Synthesis: Synthesize symmetrically substituted aryl halides, such as 1,4-dibromobenzene and 1,4-diiodobenzene.
-
Reaction Setup: Set up parallel reactions for the aryl bromide and aryl iodide substrates. In a typical experiment, react the aryl halide (e.g., 1,4-dibromobenzene, 3 mmol) with an amine (e.g., n-hexylamine) using a palladium-phosphine catalyst (e.g., Pd(0)-BINAP complex) and a base.
-
Controlled Conversion: Run the reactions to a controlled, low-to-moderate conversion (e.g., 50–70%) with respect to the aryl halide. This ensures that the isotopic composition of the remaining starting material is significantly altered.
-
Product Isolation: Isolate the mono-amination product from the reaction mixture using standard purification techniques like column chromatography.
-
NMR Analysis: Determine the ¹³C abundance at the halogen-bearing carbon of the isolated product and compare it to a sample from a reaction run to 100% conversion (which represents the natural isotopic abundance). The KIE is calculated from the ratio of these isotopic abundances.
-
Comparison: A KIE value significantly greater than unity indicates that the C-X bond is being broken in or before the rate-determining step of the reaction. Comparing KIEc-Br and KIEc-I provides insight into the relative transition state structures.
-
Visualization of C-I vs. C-Br Bond Activation Kinetics
The following diagram illustrates the fundamental relationship between bond dissociation energy and the activation energy of the rate-determining oxidative addition step for C-I and C-Br bonds.
Caption: C-X bond activation pathways for C-I vs. C-Br bonds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Microwave-Assisted vs. Conventional Heating for Coupling Reactions
For researchers, scientists, and drug development professionals, the efficiency and outcome of chemical reactions are paramount. This guide provides an objective comparison of microwave-assisted and conventional heating methods for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The following sections present a detailed analysis supported by experimental data, protocols, and visual representations to aid in methodology selection.
The choice of heating method can dramatically influence the speed, yield, and purity of coupling reactions such as the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. While conventional heating has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering distinct advantages in many cases.
At a Glance: Key Performance Metrics
Microwave heating typically leverages the ability of polar molecules in the reaction mixture to transform electromagnetic energy into heat, leading to rapid and uniform heating.[1] This contrasts with conventional heating, which relies on the slower process of thermal conduction from an external heat source.[1]
The most significant advantage of microwave-assisted synthesis is the dramatic reduction in reaction times.[2] By safely reaching temperatures exceeding the boiling point of the solvent under pressure, reaction rates can be significantly expedited.[2] This rapid heating can also lead to increased product purity and reduced waste generation.[2]
Quantitative Data Comparison
The following tables summarize the performance of microwave-assisted versus conventional heating for various coupling reactions based on published experimental data.
Table 1: Suzuki Coupling
| Reactants | Heating Method | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl Bromide + Boronic Acid | Microwave | Pd EnCat™ 30 | Ethanol | 120 | 20 min | Excellent | [3][4] |
| Aryl Bromide + Boronic Acid | Conventional | Pd EnCat™ 30 | Not Specified | Reflux | up to 24 h | Good to Excellent | [3][5] |
| Bromo-furocoumarin + Arylboronic Acid | Microwave | Pd(PPh₃)₄ / Na₂CO₃ | Water | Not Specified | Not Specified | High | [5] |
| Aryl Halides + Phenylboronic Acid | Microwave | Pd(OAc)₂ | Water | Not Specified | 5-10 min | Good | [6] |
| Aryl Halides + Phenylboronic Acid | Conventional | Pd(OAc)₂ | Water | Not Specified | 5-10 min | Good | [6] |
Table 2: Buchwald-Hartwig Amination
| Reactants | Heating Method | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl Bromides + Secondary Amines | Microwave | Not Specified | Not Specified | Not Specified | 10-30 min | Moderate to Excellent | [7][8] |
| Aryl Bromides + Secondary Amines | Conventional | Not Specified | Not Specified | 80-110 | 12-24 h | Moderate to Excellent | [7][8] |
Table 3: Sonogashira Coupling
| Reactants | Heating Method | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl Halides + Trimethylsilylacetylene | Microwave | Homogeneous Pd catalyst | Not Specified | Not Specified | 5-25 min | 80-95 | [9] |
| 4-bromoanisole + Phenylacetylene | Microwave | Pd ionanofluids | [Cₙmim][NTf₂] | 50 | 30 min | up to 98 | [10] |
| 4-bromoanisole + Phenylacetylene | Conventional | Pd ionanofluids | [Cₙmim][NTf₂] | 50 | 0.5 - 2 h | Lower than MW | [10] |
| Iodosubstituted aromatics + 1-Pentyne | Microwave | Not Specified | Not Specified | Not Specified | 30 min | Good | [11] |
| Iodosubstituted aromatics + 1-Pentyne | Conventional | Not Specified | Reflux | Not Specified | Slower than MW | Good | [11] |
Table 4: Heck Reaction
| Reactants | Heating Method | Catalyst System | Solvent | Temperature (°C) | Time | Reference |
| Iodobenzene + Methyl Acrylate | Microwave | Not Specified | MeCN | 160 | < 10 min | [2] |
| Iodobenzene + Methyl Acrylate | Conventional | Not Specified | MeCN | 80 | 20 h | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Microwave-Assisted Suzuki Coupling Protocol
This protocol is a general guideline for the Suzuki coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., Cesium fluoride, 1.25 mmol)
-
Solvent (e.g., Ethylene glycol dimethyl ether, 5 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave vial, dissolve the aryl halide (0.5 mmol) and boronic acid (0.55 mmol) in ethylene glycol dimethyl ether (5 mL).[6]
-
Add Pd(PPh₃)₄ (0.02 mmol) and cesium fluoride (1.25 mmol).[6]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C and 250 W for 1 hour.[6]
-
After cooling to room temperature, filter the product.[6]
-
Concentrate the filtrate and purify the crude mixture using silica gel column chromatography.[6]
Conventional Heating Suzuki Coupling Protocol
This protocol outlines a general procedure for Suzuki coupling using conventional heating.
Materials:
-
Diaryl bromide (15 g)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Potassium acetate (2.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Solvent (e.g., Anhydrous 1,4-dioxane, 140 mL)
-
Round bottom pressure flask
Procedure:
-
To a round bottom pressure flask equipped with a stir bar, add the diaryl bromide (15 g), B₂pin₂ (1.5 equiv), and potassium acetate (2.0 equiv) under an argon atmosphere.
-
Add anhydrous 1,4-dioxane (140 mL) and bubble the mixture with a stream of argon for 10 minutes.
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and allow the reaction mixture to stir at 85°C overnight.
-
After completion, let the reaction mixture cool to room temperature.
-
Monitor the reaction progress by TLC.
Microwave-Assisted Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the double amination of aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
Secondary amine (2.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (7 mol%)
-
t-BuONa (2.2 equiv)
-
Dry toluene (20 mL/1.0 g aryl bromide)
-
Microwave vial
Procedure:
-
Weigh the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and t-BuONa into a microwave vial under an argon atmosphere.[7]
-
Add dry toluene.[7]
-
Irradiate the reaction mixture in a microwave at 150°C for 10 minutes or 130°C for 30 minutes, with the power set at 200 W.[7]
-
Cool the reaction to room temperature and dilute with DCM.[7]
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]
Microwave-Assisted Sonogashira Coupling Protocol
This protocol is a general procedure for the copper- and solvent-free Sonogashira coupling.
Materials:
-
4-bromoanisole (0.2 mmol)
-
Phenylacetylene (0.4 mmol)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Triethylamine (0.5 mmol)
-
Ionic liquid (e.g., [Cₙmim][NTf₂], 0.5 mL)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 4-bromoanisole (0.2 mmol), phenylacetylene (0.4 mmol), the palladium catalyst precursor (2 mol%), and triethylamine (0.5 mmol) to the ionic liquid (0.5 mL).[3]
-
The reaction is performed with vigorous stirring at 35 or 50°C for 10 to 30 minutes using microwave irradiation (15 W, 650 rpm).[3][4]
Visualizing the Process and Comparison
The following diagrams illustrate the general workflow of a coupling reaction and the comparative advantages of each heating method.
Caption: Workflow of a typical coupling reaction highlighting the application of heating.
Caption: Logical comparison of outcomes based on the chosen heating method.
Conclusion
The data consistently demonstrates that microwave-assisted heating offers significant advantages for a variety of coupling reactions, most notably in the drastic reduction of reaction times from hours to minutes.[7][8] This acceleration, coupled with often improved yields and product purity, makes it a highly attractive method for high-throughput synthesis and process development in the pharmaceutical and chemical industries.[2] However, in some specific cases, conventional heating can achieve comparable yields, albeit over a much longer period.[6] The choice of heating method should therefore be guided by the specific reaction, desired throughput, and available equipment. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Impact of Boronic Esters in Suzuki Reactions with 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. The strategic functionalization of scaffolds such as thieno[3,2-c]pyridines is of significant interest. This guide provides a comparative assessment of the impact of different boronic esters on the Suzuki reaction with 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, a versatile building block for drug discovery.
Understanding Reactivity and Selectivity
The target molecule, this compound, possesses two distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F.[1][2] This differential reactivity is primarily attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. Consequently, selective cross-coupling at the more reactive C7-iodo position is anticipated under carefully controlled conditions, leaving the C3-bromo position available for subsequent transformations.
This guide will focus on the initial, selective Suzuki coupling at the C7 position and compare the performance of three common classes of boronic esters: arylboronic acids, alkylboronic pinacol esters, and heteroarylboronic acids.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of aryl iodides and bromides with various boronic esters, providing a predictive framework for reactions with this compound.
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boronic Ester/Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Illustrative) |
| Aryl Iodide | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [1] |
| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| Aryl Bromide | Heptylboronic Pinacol Ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 18 | 94 | [3] |
| ortho-Bromoaniline | Benzylboronic Acid Pinacol Ester | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 93 | [4] |
| Heteroaryl Bromide | 4-Tolylboronic Acid | (7-Mes)Pd(cinn)Cl | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 92 | [5] |
| Heteroaryl Bromide | 2-Pyridylboronic Ester | Pd(dppf)Cl₂ | CsF | Dioxane | 90 | 18 | 70-80 | [6] |
| Aryl Iodide | Heteroarylboronic Acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | 28 | 86-94 | [7] |
Key Observations:
-
Aryl Iodides vs. Bromides: As expected, aryl iodides consistently react under milder conditions (lower temperatures, shorter reaction times) and often provide higher yields compared to their bromide counterparts.[1]
-
Arylboronic Acids: These are the most common and readily available coupling partners. They are effective with both aryl iodides and bromides, though the latter may require more forcing conditions.
-
Alkylboronic Pinacol Esters: These esters are valuable for introducing sp³-hybridized carbon centers. The use of sterically hindered phosphine ligands and specific bases like lithium tert-butoxide can be crucial for achieving high yields.[3]
-
Heteroarylboronic Acids/Esters: Couplings with heteroaryl boronates can be challenging due to potential catalyst inhibition by the heteroatoms and competitive protodeboronation.[8] The choice of catalyst, ligand, and base is critical for success. Specialized ligands and conditions have been developed to address these challenges.[6][8]
Experimental Protocols
Below are detailed, generalized methodologies for the selective Suzuki-Miyaura coupling at the C7-iodo position of this compound with different boronic esters.
Protocol 1: Coupling with an Arylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically Na₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Bromo-7-arylthieno[3,2-c]pyridin-4-amine.
Protocol 2: Coupling with an Alkylboronic Pinacol Ester
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv), the alkylboronic pinacol ester (1.5 equiv), a palladium precatalyst like Pd(OAc)₂ (0.02 equiv), a bulky phosphine ligand such as SPhos or XPhos (0.04 equiv), and a strong base like K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 100-110 °C. The reaction progress should be monitored carefully.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Protocol 3: Coupling with a Heteroarylboronic Acid
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the heteroarylboronic acid (1.5 equiv), a catalyst system such as PdCl₂(dppf) (0.05 equiv), and a base like Cs₂CO₃ (2.5 equiv).
-
Solvent Addition: Add a degassed mixture of a polar aprotic solvent and water (e.g., DMF/water or dioxane/water).
-
Reaction: Heat the reaction to 90-100 °C and stir until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with an appropriate organic solvent. Wash the organic phase, dry, and remove the solvent in vacuo.
-
Purification: The crude product is purified by chromatography to yield the 3-Bromo-7-heteroarylthieno[3,2-c]pyridin-4-amine.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the selective Suzuki-Miyaura coupling at the C7 position of the target molecule.
Caption: Experimental workflow for selective Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Scope of Amines in Buchwald-Hartwig Reactions of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a range of biologically active compounds. The targeted functionalization of this core structure is crucial for the development of novel therapeutics. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance. This guide provides a comparative framework for evaluating the scope of various amines in the Buchwald-Hartwig reaction with 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine, a key intermediate for the synthesis of diverse compound libraries.
While specific experimental data on the comprehensive amine scope for this particular substrate is not extensively available in the public domain, this guide extrapolates from established principles of Buchwald-Hartwig reactions on polyhalogenated heterocycles to provide a predictive analysis and a robust experimental design for such an evaluation.
Reactivity and Selectivity Considerations
The substrate, this compound, possesses two distinct halogen atoms at positions amenable to cross-coupling. Based on the general reactivity trend in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl), it is anticipated that the carbon-iodine bond at the 7-position will be significantly more reactive than the carbon-bromine bond at the 3-position. This inherent difference in reactivity should allow for selective mono-amination at the C-7 position under carefully controlled conditions.
Expected Reactivity Order:
Caption: Predicted reactivity pathway for the Buchwald-Hartwig amination of this compound.
Proposed Amine Scope Evaluation
To systematically evaluate the scope of amines, a standardized screening protocol should be employed. The following tables outline a proposed set of primary and secondary amines for initial investigation, along with a generalized experimental protocol.
Table 1: Proposed Scope of Primary Amines
| Entry | Amine | Predicted Reactivity | Notes |
| 1 | Aniline | High | Electron-rich anilines are generally good coupling partners. |
| 2 | 4-Methoxyaniline | Very High | Electron-donating group enhances nucleophilicity. |
| 3 | 4-Nitroaniline | Moderate | Electron-withdrawing group may decrease reactivity. |
| 4 | Benzylamine | High | A common and generally reactive primary alkylamine. |
| 5 | Cyclohexylamine | High | A representative cyclic aliphatic amine. |
| 6 | tert-Butylamine | Low to Moderate | Steric hindrance may significantly impact reaction efficiency. |
| 7 | 2-Aminopyridine | Moderate to High | Potential for N-coordination to palladium; ligand choice is critical. |
Table 2: Proposed Scope of Secondary Amines
| Entry | Amine | Predicted Reactivity | Notes |
| 1 | Morpholine | Very High | A widely used and highly reactive cyclic secondary amine. |
| 2 | Piperidine | Very High | Another highly reactive cyclic secondary amine. |
| 3 | N-Methylaniline | High | A common secondary arylamine. |
| 4 | Dibenzylamine | Moderate | Increased steric bulk may require more forcing conditions. |
| 5 | Indoline | High | A bicyclic secondary amine with moderate steric hindrance. |
| 6 | Pyrrolidine | Very High | A highly nucleophilic five-membered cyclic amine. |
| 7 | Diethylamine | High | A common acyclic secondary amine. |
Experimental Protocols
A generalized experimental protocol for the Buchwald-Hartwig amination of this compound is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for each class of amines.
General Procedure for Buchwald-Hartwig Amination:
To an oven-dried Schlenk tube is added this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Confirming the Structure of Coupling Products: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is paramount. While 1D NMR provides a foundational overview, complex coupling products often necessitate the resolving power of two-dimensional NMR spectroscopy. This guide offers an objective comparison of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—to facilitate the accurate and efficient structure elucidation of synthetic products.
The strategic application of a suite of 2D NMR experiments allows for the comprehensive mapping of a molecule's atomic connectivity and spatial arrangement. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment of the final product's constitution and stereochemistry.
Performance Comparison of Key 2D NMR Techniques
The selection of the appropriate 2D NMR experiment is dictated by the specific structural information required. The following table summarizes and compares the primary applications and typical performance characteristics of the most common techniques used in the structural analysis of organic coupling products.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application in Coupling Product Analysis |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1] | 10-30 minutes | High | Good | Identifying neighboring protons to establish spin systems and confirm the integrity of coupled fragments.[2] |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond ¹H-¹³C correlations.[3] | 15-60 minutes | High | Excellent | Assigning protons to their directly attached carbons, providing a carbon "fingerprint" of the molecule.[2][4] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations over 2-4 bonds.[3][5] | 1-4 hours | Moderate | Good | Connecting distinct spin systems and fragments across quaternary carbons and heteroatoms, crucial for assembling the overall molecular skeleton.[3][6] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (typically < 5 Å).[7] | 2-8 hours | Low to Moderate | Good | Determining the relative stereochemistry and conformation of the coupling product by identifying protons that are close in space but not necessarily through bonds.[7][8] |
Experimental Workflow and Logical Relationships
A systematic approach is essential for the efficient and accurate elucidation of a coupling product's structure. The following workflow outlines the typical sequence of 2D NMR experiments and the logical flow of information derived from each.
Caption: A typical workflow for structure elucidation using 2D NMR.
The information obtained from each 2D NMR experiment is complementary, building upon the data from the previous analysis to construct a complete structural picture.
Caption: Logical relationships of information from 2D NMR techniques.
Detailed Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for a typical small organic molecule (MW < 1000) dissolved in a deuterated solvent. Instrument-specific parameters may require optimization.
COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of the coupling product in 0.6-0.7 mL of a deuterated solvent.
-
1D Proton Spectrum: Acquire a standard high-resolution 1D ¹H NMR spectrum to determine the spectral width.
-
COSY Experiment Setup:
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Typically, acquire 2048 data points in F2 and 256-512 increments in F1.
-
Set the number of scans per increment (typically 2-8) to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is usually sufficient.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and symmetrize if necessary.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is beneficial.
-
1D Spectra: Acquire both ¹H and ¹³C{¹H} NMR spectra to determine the respective spectral widths.
-
HSQC Experiment Setup:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Acquire 1024-2048 data points in F2 and 128-256 increments in F1.
-
The number of scans per increment can range from 2 to 16, depending on the sample concentration.
-
Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in F2 and a sine-bell function in F1.
-
Perform a two-dimensional Fourier transform.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: A concentration of 10-30 mg is recommended due to the lower sensitivity of this experiment.
-
1D Spectra: Use the spectral widths determined from the ¹H and ¹³C NMR spectra.
-
HMBC Experiment Setup:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Acquire 2048-4096 data points in F2 and 256-512 increments in F1.
-
The number of scans per increment will likely be higher than for HSQC (e.g., 8-64).
-
Optimize the long-range coupling constant (nJCH) to a value between 6-10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: A well-shimmed, degassed sample is crucial to minimize artifacts. Concentration should be as high as practically possible.
-
1D Proton Spectrum: Determine the spectral width from the ¹H NMR spectrum.
-
NOESY Experiment Setup:
-
Load a standard gradient-selected NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
The number of scans per increment can vary significantly (8-32 or more).
-
The mixing time is a critical parameter and should be optimized based on the molecular size (typically 0.5-1.5 seconds for small molecules).
-
-
Processing:
-
Apply an exponential or sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
By methodically applying these 2D NMR techniques, researchers can confidently piece together the intricate structures of their coupling products, ensuring the integrity of their synthetic endeavors and advancing their research and development goals.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. emerypharma.com [emerypharma.com]
- 5. princeton.edu [princeton.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Iodo vs. 7-Bromo Substituted Thienopyridine Analogs in Biological Activity
For researchers and professionals in drug development, understanding the nuanced effects of subtle structural modifications on the biological activity of a compound is paramount. This guide provides a comparative analysis of 7-iodo and 7-bromo substituted thienopyridine analogs, focusing on their impact on kinase inhibition and overall cellular activity. While direct head-to-head comparisons within the thienopyridine scaffold are not extensively documented in publicly available literature, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related heterocyclic compounds and broader principles of halogen substitution in medicinal chemistry.
Thienopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their use as antiplatelet agents and kinase inhibitors.[1][2][3][4] The substitution pattern on the thienopyridine core is a key determinant of their therapeutic potential. Halogenation, in particular, is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates. This comparison will delve into the specific roles of iodine and bromine at the 7-position of the thienopyridine nucleus.
Summary of Key Findings
| Feature | 7-Iodo Substitution | 7-Bromo Substitution |
| Potency (Kinase Inhibition) | Can contribute to high potency, often comparable to bromo and chloro analogs in similar scaffolds. | Often associated with potent inhibitory activity. |
| Physicochemical Properties | Increases lipophilicity; can form halogen bonds. | Increases lipophilicity (less than iodo); can form halogen bonds. |
| Metabolic Stability | C-I bond can be susceptible to metabolic cleavage. | C-Br bond is generally more stable than C-I. |
| Synthetic Accessibility | Generally accessible through various synthetic routes. | Generally accessible through various synthetic routes. |
Insights from a Closely Related Scaffold: 7-Substituted 4-Aminoquinolines
A study on the structure-activity relationships of 7-substituted 4-aminoquinolines as antiplasmodial agents provides a compelling case for the comparable biological activity of 7-iodo and 7-bromo analogs. In this study, 7-iodo- and 7-bromo-aminoquinolines were found to be as active as the corresponding 7-chloro analogs against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[5] The reported IC50 values for these compounds were in the potent range of 3-12 nM.[5] This suggests that in certain heterocyclic systems, the larger halogens at the 7-position can confer similar high levels of biological activity.
Signaling Pathways and Experimental Considerations
Thienopyridine analogs have been investigated as inhibitors of various kinases involved in cancer and inflammation. Key signaling pathways that are often targeted include the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Nuclear Factor-kappa B (NF-κB) pathways.
VEGFR Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7][8] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival.[9] Its aberrant activation is implicated in various cancers and inflammatory diseases.
References
- 1. Thienopyridine [medbox.iiab.me]
- 2. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyridine - Wikipedia [en.wikipedia.org]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine, a halogenated heterocyclic compound, requires specific disposal procedures due to its potential hazards. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.[1]
Immediate Safety and Handling Precautions
Before beginning the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including a fastened lab coat, nitrile or neoprene gloves, and chemical splash goggles.[2][3] All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][5] An eyewash station and safety shower should be readily accessible.[6]
Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of proper disposal for this compound is the strict segregation of halogenated organic waste.[4][7] Mixing this type of waste with non-halogenated materials can create complex and difficult-to-manage hazardous waste streams.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, chemically resistant waste container with a secure, tight-fitting lid.[1][2] This container must be clearly labeled as "Halogenated Organic Waste".[4]
-
Liquid Waste Collection:
-
Solid Waste Collection:
-
Collect all contaminated solid materials, such as gloves, filter paper, and silica gel, in a separate, clearly labeled "Solid Hazardous Waste" container.[1]
-
-
Container Management:
-
Do not fill waste containers beyond 90% of their capacity to prevent spills and over-pressurization.[8]
-
Ensure the exterior of the waste container remains clean and free of contamination.[8]
-
Store the sealed waste containers in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials.[1][2]
-
Quantitative Data Summary: Waste Classification
| Waste Type | Description | Halogen Content | Disposal Container |
| Liquid Waste | Solutions, reaction mixtures, and solvent rinses containing this compound. | Contains Bromine and Iodine | Labeled "Halogenated Organic Waste" |
| Solid Waste | Contaminated lab supplies (gloves, paper towels, silica gel, etc.). | Contains Bromine and Iodine | Labeled "Solid Hazardous Waste" |
| Aqueous Waste | Aqueous solutions containing the compound. | Contains Bromine and Iodine | Labeled "Aqueous Hazardous Waste"[1] |
Disposal Logistics and Institutional Compliance
The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) office.
Operational Plan for Final Disposal:
-
Complete Labeling: Ensure the hazardous waste label on the container is filled out completely, including the full chemical name of the contents.[4]
-
Request Pickup: Schedule a hazardous waste pickup through your institution's EHS department.[4]
-
Documentation: Maintain a record of the waste generated and its disposal date in your laboratory's chemical inventory or logbook.
It is imperative to never dispose of this compound or any halogenated compound down the drain. [9] This can lead to environmental contamination and harm to aquatic life.[9][10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. uakron.edu [uakron.edu]
- 8. ethz.ch [ethz.ch]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. reddit.com [reddit.com]
Safeguarding Research: A Comprehensive Guide to Handling 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine
For researchers and scientists in the field of drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine, a compound that, like other halogenated aromatic amines, requires stringent handling protocols to minimize risk and ensure a safe laboratory environment.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety profiles of structurally similar chemicals and established best practices for handling halogenated aromatic and primary aromatic amines.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling this compound to mitigate potential hazards such as skin and eye irritation, and respiratory tract irritation.[1][4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | ANSI Z87.1 certified | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber, Viton®, or other appropriate material with a suitable breakthrough time. | Prevents skin contact, which can lead to irritation or burns.[1] |
| Lab coat or chemical-resistant apron | Long-sleeved, properly fitted. | Provides a barrier against accidental spills and splashes.[1] | |
| Closed-toe shoes | Made of a non-porous material. | Protects feet from spills. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Use in a well-ventilated area or a chemical fume hood.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][4] |
| Self-contained breathing apparatus (SCBA) | For emergencies or high-concentration exposures.[1] | Provides the highest level of respiratory protection in critical situations.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. All procedures should be conducted within a certified chemical fume hood.[1]
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling and Use :
-
Use appropriate tools, such as spatulas or powder funnels, to handle the solid compound and minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the sash of the fume hood at the lowest possible height while allowing for comfortable work.[1]
-
-
Post-Handling :
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.[1] This compound should be treated as hazardous waste.
| Waste Type | Collection Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids. | "Hazardous Waste," full chemical name, and associated hazard symbols. | Collect all solid waste, including contaminated consumables, in the designated container. |
| Liquid Waste | Designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. | "Hazardous Waste," full chemical name, and associated hazard symbols. | Collect all liquid waste, including rinsates from cleaning glassware, in the designated container.[1] |
| Contaminated PPE | Designated hazardous waste bag. | "Hazardous Waste - Contaminated PPE" | Dispose of all used gloves, aprons, and other disposable PPE in this container. |
All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
